molecular formula C9H16ClN5 B12302533 Propazine-d14

Propazine-d14

Cat. No.: B12302533
M. Wt: 243.79 g/mol
InChI Key: WJNRPILHGGKWCK-ZVEBFXSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propazine-d14 is a useful research compound. Its molecular formula is C9H16ClN5 and its molecular weight is 243.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16ClN5

Molecular Weight

243.79 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D

InChI Key

WJNRPILHGGKWCK-ZVEBFXSZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C

Origin of Product

United States

Foundational & Exploratory

Propazine-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propazine-d14, a deuterated analog of the herbicide propazine (B92685). Its primary application is as an internal standard in analytical chemistry, particularly for the quantitative analysis of propazine in various matrices. This document outlines its chemical properties, details its use in a key experimental protocol, and provides essential safety information.

Core Concepts: Understanding this compound

This compound is the deuterium-labeled form of propazine, a triazine herbicide. In this compound, fourteen hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.[1] Because it is chemically almost identical to propazine, it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-labeled propazine by a mass spectrometer. This allows for accurate quantification of propazine, even if some of the sample is lost during preparation.

Physicochemical Properties and Identification

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Chemical Name 6-chloro-N,N'-bis(isopropyl-d7)-1,3,5-triazine-2,4-diamine
Synonyms This compound (di-iso-propyl-d14)
CAS Number 1219802-87-5
Molecular Formula C₉H₂D₁₄ClN₅
Molecular Weight 243.80 g/mol [2]
Chemical Purity ≥98%
Isotopic Enrichment ≥98 atom % D[2]
Appearance White to off-white solid

Primary Application: Internal Standard in Analytical Methods

The principal use of this compound is as an internal standard for the precise quantification of propazine in environmental and biological samples. Its application is crucial in methods that require high accuracy and precision, such as regulatory monitoring of pesticide residues in drinking water.

Logical Relationship: Propazine and this compound

The relationship between propazine and this compound is foundational to its application. Propazine is the target analyte, the substance being measured, while this compound serves as a chemically analogous but mass-distinct internal standard to ensure accurate measurement.

Logical Relationship of Propazine and this compound Propazine Propazine (Analyte) Analysis Quantitative Analysis (e.g., LC-MS/MS) Propazine->Analysis Target of Measurement Propazine_d14 This compound (Internal Standard) Propazine_d14->Analysis Added for Quantification

Caption: Relationship between Propazine and this compound.

Experimental Protocol: EPA Method 536

A key experimental application of this compound is in the U.S. Environmental Protection Agency (EPA) Method 536.[3] This method is for the determination of triazine pesticides and their degradates in drinking water by liquid chromatography/tandem mass spectrometry (LC/MS/MS).[3]

Detailed Methodology of EPA Method 536

1. Scope and Application: This method is intended for the analysis of triazine pesticides, including propazine, in finished drinking water.[3]

2. Summary of Method: A 500-µL aliquot of the water sample is fortified with a solution of isotopically labeled internal standards, including this compound. The sample is then directly injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. Quantification is performed by comparing the response of the native pesticide to the response of its corresponding isotopically labeled internal standard.

3. Reagents and Standards:

  • Reagent Water: Purified water, free of any interfering substances.

  • Methanol (B129727): High purity, for preparing standard solutions.

  • Ammonium (B1175870) Acetate (B1210297): For preparation of the mobile phase.

  • Propazine and this compound Stock Solutions: Prepared in methanol at a concentration of 1 mg/mL.

  • Internal Standard Spiking Solution: A solution containing this compound and other internal standards at a specified concentration in methanol.

  • Calibration Standards: A series of solutions containing known concentrations of propazine and a constant concentration of this compound are prepared by diluting the stock solutions.

4. Sample Preparation:

  • Collect water samples in clean containers.

  • Dechlorinate the samples if residual chlorine is present.

  • Add a preservative to prevent microbial degradation of the analytes.

  • Prior to analysis, allow the samples to come to room temperature.

  • In a vial, combine 500 µL of the water sample with a small, precise volume of the internal standard spiking solution.

5. Instrumental Analysis (LC/MS/MS):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution is used to separate propazine from other compounds in the sample.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of methanol and ammonium acetate in water.

  • Tandem Mass Spectrometer: A mass spectrometer capable of multiple reaction monitoring (MRM) is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • MRM Transitions: Specific precursor and product ion transitions are monitored for both propazine and this compound to ensure selectivity and accurate quantification.

6. Data Analysis and Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of propazine to the peak area of this compound against the concentration of propazine in the calibration standards.

  • The concentration of propazine in the water sample is determined from the calibration curve using the measured peak area ratio of propazine to this compound in the sample.

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in an analytical method like EPA Method 536.

Workflow for Propazine Analysis using this compound Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (Unknown Propazine Conc.) Spike_Sample Add known amount of This compound to Sample Sample->Spike_Sample Standard Calibration Standards (Known Propazine Conc.) Spike_Standard Add known amount of This compound to Standards Standard->Spike_Standard LC_MS LC-MS/MS Analysis Spike_Sample->LC_MS Spike_Standard->LC_MS Ratio_Calc Calculate Peak Area Ratios (Propazine / this compound) LC_MS->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Propazine in Sample Cal_Curve->Quantify

Caption: Workflow for propazine analysis.

Safety and Handling

For detailed safety information, refer to the Safety Data Sheet (SDS) for propazine.[4][5] As this compound is isotopically labeled propazine, similar handling precautions should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[5]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical substance.

References

Propazine-d14: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propazine-d14, a deuterated analog of the herbicide Propazine (B92685). This document covers its chemical structure, formula, and physicochemical properties, and details relevant experimental protocols. It is intended to serve as a valuable resource for researchers and scientists engaged in metabolic studies, environmental analysis, and drug development.

Chemical Structure and Formula

This compound is the deuterium-labeled form of Propazine, where 14 hydrogen atoms in the two isopropyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard or tracer for quantitative analysis of Propazine using mass spectrometry-based methods.

Chemical Formula: C₉H₂ClD₁₄N₅[1]

Structure of this compound:

Structure of Unlabeled Propazine:

Physicochemical and Quantitative Data

The key physicochemical properties of this compound and its unlabeled counterpart are summarized in the tables below for easy comparison.

Table 1: General and Chemical Identifiers

PropertyThis compoundPropazine
Chemical Name 6-chloro-N,N'-bis(perdeuterioisopropy)-1,3,5-triazine-2,4-diamine6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine[2]
CAS Number 1219802-87-5[1]139-40-2[2]
Molecular Formula C₉H₂ClD₁₄N₅[1]C₉H₁₆ClN₅
Molecular Weight 243.8 g/mol [1]229.71 g/mol

Table 2: Physical and Chemical Properties

PropertyValue (Propazine)
Physical Form White, colorless crystalline solid[1][2]
Melting Point 212-214 °C[2]
Water Solubility 5 mg/L at 20°C[2]
8.6 mg/L at 22°C[3]
Solubility in Organic Solvents Soluble in benzene, toluene, carbon tetrachloride, and diethyl ether[3]
Purity (this compound) ≥98%[1]

Experimental Protocols

Synthesis of Propazine

The industrial synthesis of Propazine involves the reaction of cyanuric chloride with two molecular equivalents of isopropylamine. This reaction is a sequential nucleophilic substitution where two chlorine atoms on the triazine ring are replaced by isopropylamino groups.

Reaction Scheme:

C₃N₃Cl₃ (Cyanuric Chloride) + 2 CH(CH₃)₂NH₂ (Isopropylamine) → C₉H₁₆ClN₅ (Propazine) + 2 HCl

General Procedure: The reaction is typically carried out in the presence of an acid acceptor to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and solvent, are controlled to ensure high yield and purity of the final product.

Analytical Application of this compound

This compound is primarily used as an internal standard for the quantitative analysis of Propazine in various matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Example Protocol: Analysis of Propazine in Water by GC-MS

  • Sample Preparation: A known volume of the water sample is taken.

  • Internal Standard Spiking: A precise amount of this compound solution of known concentration is added to the water sample.

  • Extraction: The sample is extracted using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analyte and the internal standard.

  • Analysis: The extract is injected into the GC-MS system.

  • Quantification: The concentration of Propazine in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound). The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Metabolic Pathway of Propazine

The metabolism of Propazine in biological systems is primarily carried out by the cytochrome P450 enzyme system.[5] The major metabolic reactions include N-dealkylation and hydroxylation. This compound is a valuable tool for studying these metabolic pathways, as it allows for the accurate tracing and quantification of the parent compound and its metabolites.

The following diagram illustrates the primary metabolic pathways of Propazine.

Propazine_Metabolism cluster_key Metabolic Key Propazine Propazine Deisopropylpropazine Deisopropylpropazine (N-dealkylation) Propazine->Deisopropylpropazine Cytochrome P450 Hydroxypropazine Hydroxypropazine (Hydroxylation) Propazine->Hydroxypropazine Cytochrome P450 Further_Metabolites Further Metabolites & Conjugation Products Deisopropylpropazine->Further_Metabolites Hydroxypropazine->Further_Metabolites k1 Parent Compound k2 Primary Metabolites k3 Downstream Products

Caption: Metabolic pathway of Propazine.

This guide provides essential technical information on this compound for researchers and professionals. The data and protocols presented are intended to support and facilitate further research and development in related fields.

References

Technical Guide: Physicochemical Properties of Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and exact mass of Propazine-d14, a deuterated analog of the herbicide Propazine. This document is intended for use by professionals in analytical chemistry, environmental science, and drug metabolism studies who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Core Physicochemical Data

The key physicochemical properties of this compound have been compiled from various suppliers and databases. This data is essential for the accurate preparation of standards and the interpretation of analytical results.

PropertyValueSource(s)
Molecular Formula C₉H₂D₁₄ClN₅[1][2]
Molecular Weight ( g/mol ) 243.80[2][3]
Exact Mass (Da) 243.197[4]

Experimental Protocols for Mass Determination

The precise determination of the molecular weight and exact mass of this compound is typically accomplished using high-resolution mass spectrometry (HRMS). The following outlines a general experimental methodology.

Objective: To determine the molecular weight and exact mass of a this compound standard.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is required.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then further diluted to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

  • Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's specifications using a standard calibration solution with known mass-to-charge (m/z) ratios across a relevant mass range. This step is critical for ensuring high mass accuracy.

  • Direct Infusion Analysis: The prepared this compound solution is introduced into the ionization source via direct infusion using a syringe pump at a constant flow rate. This method minimizes matrix effects and allows for stable signal acquisition.

  • Data Acquisition: Mass spectra are acquired in positive ion mode, as triazine compounds readily form protonated molecules ([M+H]⁺). The instrument is set to a high-resolution mode to enable the accurate measurement of the m/z value of the protonated molecule.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The monoisotopic peak (the peak containing only the most abundant isotopes) is used to determine the experimental exact mass. The molecular weight is confirmed by the overall isotopic pattern. The high-resolution measurement allows for the differentiation of the deuterated compound from its unlabeled counterpart.

Application Workflow: Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to compensate for variations in sample preparation and instrument response. The following diagram illustrates a typical workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Environmental or Biological Sample add_is Spike with this compound (Internal Standard) sample->add_is extract Extraction & Cleanup add_is->extract lcms LC-MS Injection extract->lcms Inject Extract separation Chromatographic Separation lcms->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Area Integration (Analyte & Internal Standard) detection->peak_integration Acquire Data ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quant Quantification using Calibration Curve ratio_calc->quant

Caption: Workflow for using this compound as an internal standard in LC-MS.

This workflow demonstrates how the addition of a known quantity of this compound at the beginning of the sample preparation process allows for accurate quantification of the target analyte (unlabeled Propazine) by correcting for any losses or variations during the analytical procedure.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Propazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Propazine, a crucial tool for advanced research in herbicide development, environmental fate analysis, and metabolic studies. The inclusion of a stable isotopic label allows for precise tracking and quantification of Propazine in complex matrices, offering significant advantages over non-labeled counterparts.

Introduction

Propazine, 2-chloro-4,6-bis(isopropylamino)-s-triazine, is a widely used herbicide for the control of broadleaf and grassy weeds.[1] Understanding its environmental distribution, metabolic pathways, and mechanism of action is of paramount importance. Deuterium-labeled Propazine serves as an invaluable internal standard for mass spectrometry-based analytical methods, enabling accurate quantification in environmental and biological samples. Furthermore, it can be employed in metabolic studies to elucidate the biotransformation pathways of the parent compound. This guide details a feasible synthetic route, experimental protocols, and relevant data for the preparation of deuterium-labeled Propazine.

Synthesis of Deuterium-Labeled Propazine

The core of the synthesis involves the reaction of cyanuric chloride with a deuterated form of isopropylamine.[1] The most common approach is to use commercially available isopropylamine-d7. This ensures the deuterium (B1214612) labels are incorporated into the isopropyl side chains of the Propazine molecule.

Reaction Scheme

The synthesis proceeds via a sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring with two equivalents of isopropylamine-d7. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction:

Cyanuric Chloride + 2 * Isopropylamine-d7 → Propazine-d14 + 2 * HCl

Experimental Protocol

This protocol is adapted from established methods for the synthesis of s-triazine herbicides.[2][3][4]

Materials:

  • Cyanuric chloride

  • Isopropylamine-d7 (or other deuterated isopropylamine)

  • Sodium hydroxide (B78521) (or other suitable base)

  • Toluene (or other suitable organic solvent)

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of isopropylamine-d7 (2.2 equivalents) in water.

  • Simultaneously, prepare an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Under vigorous stirring, add the isopropylamine-d7 solution and the sodium hydroxide solution dropwise and simultaneously to the cyanuric chloride solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours to ensure the reaction goes to completion.

  • The product, deuterium-labeled Propazine, will precipitate out of the solution.

  • Filter the solid product and wash it thoroughly with water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to obtain the final deuterium-labeled Propazine.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Characterization:

The structure and isotopic enrichment of the synthesized deuterium-labeled Propazine should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton signals in the labeled positions.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the level of deuterium incorporation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Propazine. The data for the deuterium-labeled analogue are expected to be similar, although the yield may vary slightly depending on the specific reaction conditions and the purity of the deuterated starting material.

ParameterUnlabeled PropazineDeuterium-Labeled Propazine (Expected)
Starting Materials Cyanuric Chloride, IsopropylamineCyanuric Chloride, Isopropylamine-d7
Solvent Toluene/WaterToluene/Water
Base Sodium HydroxideSodium Hydroxide
Reaction Temperature 0-10 °C0-10 °C
Reaction Time 3-4 hours3-4 hours
Yield >95%[4]90-95%
Purity >98%[3]>98% (after recrystallization)
Isotopic Enrichment N/A>98% (dependent on starting material)

Signaling Pathway and Experimental Workflow

Mechanism of Action: Photosystem II Inhibition

Propazine, like other triazine herbicides, acts by inhibiting photosynthesis. Specifically, it blocks the electron transport chain in photosystem II (PSII) by binding to the D1 protein. This disruption prevents the fixation of CO2 and ultimately leads to the death of the plant.

G cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo Electron Transfer QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) on D1 Protein QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f Block Inhibition of Electron Flow Propazine Propazine Propazine->QB Outcome Photosynthesis Stops Plant Death Block->Outcome Leads to

Caption: Mechanism of action of Propazine as a Photosystem II inhibitor.

Experimental Workflow: Synthesis and Analysis

The following diagram outlines the general workflow for the synthesis and analysis of deuterium-labeled Propazine.

G start Start synthesis Synthesis of Deuterium-Labeled Propazine start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms application Application in Research (e.g., Environmental Analysis, Metabolism Studies) characterization->application end End application->end

Caption: General workflow for the synthesis and analysis of deuterium-labeled Propazine.

Conclusion

The synthesis of deuterium-labeled Propazine is a straightforward and reproducible process that provides a valuable tool for researchers in various scientific disciplines. The detailed protocol and data presented in this guide offer a solid foundation for the successful preparation and application of this important analytical standard. The use of deuterium-labeled Propazine will undoubtedly contribute to a more accurate and comprehensive understanding of its environmental impact and biological fate.

References

Propazine-d14 (CAS: 1219802-87-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propazine-d14 (CAS Number: 1219802-87-5), a deuterated analog of the triazine herbicide Propazine. This document is intended for researchers in analytical chemistry, environmental science, and toxicology who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Overview

This compound is the deuterium-labeled form of Propazine, a selective herbicide used to control broadleaf weeds and annual grasses.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Propazine in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of deuterated internal standards is a well-established practice in analytical chemistry to improve the accuracy, precision, and reproducibility of quantitative assays by correcting for matrix effects and variations during sample preparation and analysis.

Physicochemical and Technical Data

The essential properties of this compound and its unlabeled counterpart, Propazine, are summarized below. This data is critical for method development and experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1219802-87-5[2][3][4][5]
Molecular Formula C₉H₂D₁₄ClN₅[3]
Molecular Weight 243.8 g/mol [3][5]
Synonym This compound (di-iso-propyl-d14)[3]
Isotopic Enrichment ≥98 atom % D[5]
Purity ≥98%[3][4]
Appearance White Solid[3]
Storage Conditions Room temperature[5]
Table 2: Physicochemical Properties of Propazine (Unlabeled)
PropertyValueSource(s)
CAS Number 139-40-2[6]
Molecular Formula C₉H₁₆ClN₅[6]
Molecular Weight 229.71 g/mol [6]
Appearance Colorless crystalline powder[6]
Melting Point 212-214 °C
Water Solubility 8.6 mg/L at 22 °C[6]
Solubility in Organic Solvents Benzene: 6.2 g/kg, Toluene: 6.2 g/kg, Carbon tetrachloride: 2.5 g/kg, Diethyl ether: 5 g/kg (all at 20 °C)[6]

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is frequently employed as an internal standard for the analysis of triazine pesticides in environmental samples. The following is a detailed methodology based on established protocols, such as EPA Method 536.0, for the analysis of Propazine in drinking water.[7]

Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727). The concentration will depend on the specific analytical requirements but is typically in the range of 1-10 µg/mL.

  • Internal Standard Spiking Solution: Dilute the stock solution with methanol to a working concentration. For example, a final concentration of 5 ng/mL in the sample is often used.[7]

  • Calibration Standards: Prepare a series of calibration standards of unlabeled Propazine in a suitable solvent, covering the expected concentration range of the samples.[7]

Sample Preparation
  • For water samples, no solid-phase extraction is required for this direct injection method.[7]

  • To a known volume of the water sample (e.g., 1 mL), add the internal standard spiking solution to achieve the desired final concentration (e.g., 5 ng/mL).[7]

  • For pH adjustment and dechlorination, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM.[7]

  • To prevent microbial degradation, sodium omadine can be added to a final concentration of 64 mg/L.[7]

  • Vortex the sample to ensure homogeneity.

LC-MS/MS Instrumental Analysis
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution is required.

    • Column: A C18 reversed-phase column, such as a Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm), is suitable.[7]

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water (Solvent A) and methanol (Solvent B) is commonly used.[7]

    • Flow Rate: A typical flow rate is 400 µL/min.[7]

    • Injection Volume: 10-50 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

    • Ionization Source: Positive Electrospray Ionization (ESI).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Propazine and this compound should be optimized.

      • Propazine: Precursor ion (m/z) 230, Product ion (m/z) 188.

      • This compound: Precursor ion (m/z) 244, Product ion (m/z) 202.

    • Collision Energy: Optimize for the specific instrument and transitions.

Data Analysis

Quantification is performed by calculating the ratio of the peak area of the analyte (Propazine) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their concentrations. The concentration of Propazine in the samples is then determined from this calibration curve.

Signaling and Metabolic Pathways

Herbicidal Mechanism of Action: Inhibition of Photosynthesis

Propazine's primary mode of action as a herbicide is the inhibition of photosynthesis in susceptible plants.[8] It achieves this by blocking the electron transport chain in Photosystem II (PSII).

G Propazine's Inhibition of Photosynthesis cluster_photosystem_II Photosystem II (PSII) Complex cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- Qa Qa (Quinone A) Pheo->Qa e- Qb Qb (Quinone B) on D1 protein Qa->Qb e- PQ_pool Plastoquinone Pool Qb->PQ_pool e- ETC_blocked Electron Transport Chain Blocked Propazine Propazine Block Propazine->Block Block->Qb Binds to D1 protein, blocking electron transfer ROS_formation Reactive Oxygen Species (ROS) Formation ETC_blocked->ROS_formation Lipid_peroxidation Lipid Peroxidation ROS_formation->Lipid_peroxidation Membrane_damage Membrane Damage Lipid_peroxidation->Membrane_damage Cell_death Cell Death Membrane_damage->Cell_death

Propazine's herbicidal action via Photosystem II inhibition.
Endocrine Disruption Signaling Pathway

Propazine and other triazine herbicides are recognized as endocrine-disrupting chemicals (EDCs).[9] While the exact mechanisms are still under investigation, evidence suggests that they can interfere with hormonal signaling pathways. One proposed mechanism, based on studies of the related triazine atrazine, involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels.[10]

G Proposed Endocrine Disruption Pathway of Propazine Propazine Propazine PDE4 Phosphodiesterase-4 (PDE4) Propazine->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Hormone_synthesis Altered Hormone Synthesis (e.g., androgens, estrogens) CREB->Hormone_synthesis Gene Transcription Cellular_response Endocrine Disruption Hormone_synthesis->Cellular_response

Proposed mechanism of Propazine-induced endocrine disruption.
Metabolic Pathway of Propazine

The metabolism of Propazine in animals primarily involves N-dealkylation and subsequent glutathione (B108866) conjugation, with the triazine ring remaining intact. Hydroxylation is another metabolic route.

G Metabolic Pathway of Propazine Propazine Propazine Deisopropyl_Propazine Deisopropyl Propazine Propazine->Deisopropyl_Propazine N-dealkylation Hydroxy_Propazine Hydroxy Propazine Propazine->Hydroxy_Propazine Hydrolytic dehalogenation Diaminochloro_triazine Diaminochloro-triazine Deisopropyl_Propazine->Diaminochloro_triazine N-dealkylation Glutathione_conjugate Glutathione Conjugate Diaminochloro_triazine->Glutathione_conjugate Glutathione conjugation Excretion Excretion Hydroxy_Propazine->Excretion Glutathione_conjugate->Excretion

Simplified metabolic pathways of Propazine in animals.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Propazine in various scientific disciplines. Its use as an internal standard in mass spectrometry-based analytical methods is well-documented and crucial for obtaining high-quality data. This guide provides a foundational understanding of its properties, analytical applications, and the biological pathways associated with its unlabeled counterpart, serving as a valuable resource for researchers and professionals in the field.

References

Isotopic Purity of Propazine-d14 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Propazine-d14, a deuterated internal standard crucial for the accurate quantification of the herbicide propazine (B92685) in various matrices. This document outlines the common specifications for isotopic enrichment, provides detailed experimental methodologies for its verification, and presents a logical workflow for quality assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of propazine, where fourteen hydrogen atoms have been replaced with deuterium (B1214612). This modification results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a deuterated standard that co-elutes with the analyte of interest allows for correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound standards typically provide a certificate of analysis specifying the isotopic enrichment and chemical purity. The data is crucial for researchers to ensure the quality of their analytical standard and the reliability of their quantitative methods.

Table 1: Typical Specifications for this compound Standards

ParameterSpecification
Isotopic Enrichment≥ 98 atom % D
Chemical Purity≥ 98%
Molecular FormulaC₉H₂D₁₄ClN₅
Molecular Weight243.80 g/mol
CAS Number1219802-87-5

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[3][4]

3.1.1 Sample Preparation

  • Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

3.1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A representative LC-MS/MS method for the analysis of propazine can be adapted for the assessment of this compound.[5][6]

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[6]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Flow Rate: 400 µL/min.[6]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with a suitable percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over several minutes to elute the analyte.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions to re-equilibrate the column.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan from m/z 100 to 500.

  • Resolution: Set to a high resolution (e.g., > 10,000 FWHM) to resolve the isotopic peaks.

3.1.3 Data Analysis

  • Acquire the full scan mass spectrum of the this compound standard.

  • Identify the monoisotopic peak of the fully deuterated molecule (d14).

  • Identify and integrate the peaks corresponding to the lower deuterated isotopologues (d13, d12, etc.) and the unlabeled propazine (d0).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [ (Intensity of d14 peak) / (Sum of intensities of all isotopologue peaks) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and can be used to confirm the positions of deuterium labeling and to assess isotopic purity.

3.2.1 Sample Preparation

  • Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). The choice of solvent should be one in which the analyte is soluble and the solvent signals do not overlap with the analyte signals.

3.2.2 NMR Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: Acquire both ¹H (proton) and ²H (deuterium) NMR spectra.

  • ¹H NMR: The proton spectrum will show any residual proton signals at the sites of deuteration. The integral of these signals compared to a known internal standard or a non-deuterated portion of the molecule can be used to estimate the isotopic purity.

  • ²H NMR: The deuterium spectrum will show signals corresponding to the deuterated positions, confirming the labeling pattern.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of a deuterated standard like this compound using HRMS.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Calculation cluster_result Result Standard This compound Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard->Stock_Solution Working_Solution Prepare Working Solution (1 µg/mL) Stock_Solution->Working_Solution LC_Separation LC Separation Working_Solution->LC_Separation MS_Acquisition HRMS Full Scan Acquisition LC_Separation->MS_Acquisition Peak_Integration Integrate Isotopologue Peaks (d0 to d14) MS_Acquisition->Peak_Integration Purity_Calculation Calculate Isotopic Purity Peak_Integration->Purity_Calculation Final_Report Isotopic Purity Report Purity_Calculation->Final_Report

Caption: Workflow for Isotopic Purity Determination of this compound by HRMS.

Conclusion

The isotopic purity of this compound standards is a critical parameter for ensuring the accuracy and reliability of quantitative analytical methods. Researchers, scientists, and drug development professionals should have a thorough understanding of the specifications of their standards and the methodologies available for their verification. High-resolution mass spectrometry and NMR spectroscopy are the primary techniques for this purpose, providing detailed information on the isotopic enrichment and the structural integrity of the deuterated compound. The workflow and protocols outlined in this guide provide a framework for the robust quality assessment of this compound and other deuterated standards.

References

Propazine-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for Propazine-d14, a deuterated internal standard crucial for quantitative analysis in various research and development applications. This document outlines the typical specifications, detailed experimental methodologies for its quality control, and the logical workflow of its analysis. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of propazine (B92685) and related triazine herbicides.[1] Its deuteration provides a distinct mass difference from the unlabeled analyte, enabling precise and accurate measurement by correcting for variations during sample preparation and analysis.[2][3]

Core Compound Specifications

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values represent the general quality attributes of a high-purity reference standard.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name 6-chloro-N2,N4-bis(isopropyl-d7)-1,3,5-triazine-2,4-diamine
Synonym This compound (di-iso-propyl-d14)
CAS Number 1219802-87-5[4]
Molecular Formula C₉H₂D₁₄ClN₅[4]
Molecular Weight ~243.8 g/mol [4]
Appearance White to off-white solid[4]

Table 2: Purity and Isotopic Enrichment

ParameterMethodTypical Specification
Chemical Purity HPLC, GC-MS≥98%[4]
Isotopic Enrichment Mass Spectrometry, NMR≥98 Atom % D[5]
Unlabeled Propazine Mass SpectrometryAs per specification
Residual Solvents HS-GCAs per specification
Water Content Karl Fischer TitrationAs per specification

Experimental Protocols

The certification of this compound relies on a series of analytical tests to confirm its identity, purity, and isotopic composition. The following are detailed methodologies representative of those used in the quality control of this reference material.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or acetic acid) is commonly employed. For example, a gradient starting from 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate working concentration.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.[6] This can be performed using various configurations such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a GC or LC system.[8][9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for LC-MS.[10]

  • Sample Introduction: The sample is introduced via direct infusion or through a chromatographic column to separate it from any potential interferences.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to observe the isotopic cluster of the protonated molecule [M+H]⁺.

  • Analysis:

    • The mass spectrum of the unlabeled propazine is analyzed to understand its natural isotopic distribution.

    • The spectrum of this compound is then analyzed. The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologues (M, M+1, M+2, etc.) with the theoretical distribution for a given enrichment level.[6] The calculation corrects for the contribution of natural isotopes.[6][8]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium (B1214612) labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is used to verify the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium in the isopropyl groups. The presence of any remaining proton signals in these positions can be used to estimate the level of isotopic enrichment.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflow for the analysis of this compound and the logical relationship between the analytical tests performed.

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Certification A Receipt of this compound Batch B Sample Preparation for Analysis A->B C HPLC for Chemical Purity B->C D Mass Spectrometry for Identity & Isotopic Enrichment B->D E NMR for Structural Confirmation B->E F Karl Fischer for Water Content B->F G HS-GC for Residual Solvents B->G H Data Review and Analysis C->H D->H E->H F->H G->H I Comparison with Specifications H->I J Generation of Certificate of Analysis I->J

Workflow for the analysis of this compound.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Final Certification A Mass Spectrometry (Molecular Weight) G Overall Purity Calculation A->G Confirms Identity B NMR (Chemical Structure) B->G Confirms Identity C HPLC (Organic Impurities) C->G Quantifies Purity D Mass Spectrometry (Isotopic Purity) D->G Quantifies Purity E Karl Fischer (Water Content) E->G Quantifies Purity F HS-GC (Residual Solvents) F->G Quantifies Purity

Logical relationship of analytical tests for certification.

References

Commercial Suppliers and Technical Applications of Propazine-d14: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. Propazine-d14, the deuterated analog of the triazine herbicide Propazine, serves as an essential internal standard for the precise quantification of Propazine and related compounds in various matrices.

This technical guide provides an overview of commercial suppliers of this compound, a comparison of their product specifications, and a detailed experimental protocol for a common application: the analysis of triazines in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as purity, isotopic enrichment, available formats, and cost. Below is a summary of key suppliers and their product offerings.

Data Presentation: this compound Product Specifications

For easy comparison, the following table summarizes the quantitative data for this compound available from various commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier for lot-specific information.[1]

SupplierProduct/Catalog No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic EnrichmentFormat
A Chemtek MSK22130D141219802-87-5C₉H₂ClD₁₄N₅243.8≥98%Not specifiedSolid
CDN Isotopes D-60221219802-87-5C₉D₁₄H₂ClN₅243.80≥98%98 atom % DSolid
Fisher Scientific (distributor for CDN Isotopes) NC13295931219802-87-5C₉D₁₄H₂ClN₅243.796min 98%98 atom % D0.01 g
InvivoChem V631501219802-87-5C₉H₂D₁₄ClN₅243.80≥98%Not specifiedSolid
LGC Standards CDN-D-60221219802-87-5C₉D₁₄H₂ClN₅243.796min 98%98 atom % DNeat
MedchemExpress HY-B1882S1219802-87-5C₉H₂D₁₄ClN₅243.80Not specifiedNot specifiedSolid
Toronto Research Chemicals (TRC) P8892521219802-87-5C₉D₁₄H₂ClN₅243.80Not specifiedNot specifiedNot specified

Experimental Protocols: Analysis of Triazines in Drinking Water by LC-MS/MS

The following is a detailed methodology for the analysis of triazine pesticides, including Propazine, in drinking water, adapted from established environmental testing protocols such as EPA Method 536.[2][3] this compound is used as an internal standard to ensure accurate quantification.

Reagents and Standards
  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Ammonium (B1175870) acetate (B1210297), formic acid.

  • Analytical Standards: Propazine and other triazine pesticides of interest.

  • Internal Standard (IS): this compound.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propazine and this compound in methanol.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all target triazines and a separate working solution for the internal standard (this compound) by diluting the stock solutions in a suitable solvent (e.g., 90:10 methanol:water).

Sample Preparation
  • Collect water samples in clean, amber glass bottles.

  • For preservation, add ammonium acetate to the samples to a final concentration of 20 mM.[2]

  • Spike a known volume of the water sample (e.g., 1 mL) with a specific amount of the this compound internal standard working solution to achieve a final concentration of 5 ng/mL.[2]

  • If necessary, filter the sample through a 0.2 µm syringe filter to remove particulate matter.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD™, 100 x 2.1 mm, 3 µm).[2]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[2]

    • B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 10-20 µL.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode (+ESI) and use Multiple Reaction Monitoring (MRM) for the detection and quantification of Propazine and this compound. The specific precursor and product ion transitions for each compound should be optimized.

Data Analysis
  • Identify and integrate the chromatographic peaks for Propazine and this compound.

  • Calculate the ratio of the peak area of Propazine to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Propazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Analytical Workflow

The following diagrams illustrate the key logical and experimental workflows in the analysis of Propazine using this compound as an internal standard.

Logical Workflow for Internal Standard-Based Quantification cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards (Known Analyte Concentrations) D Spike Standards with IS A->D B Prepare Unknown Samples E Spike Samples with IS B->E C Prepare Internal Standard Solution (this compound, Known Concentration) C->D C->E F LC-MS/MS Analysis D->F E->F G Measure Peak Area Ratios (Analyte / IS) F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I Experimental Workflow for Propazine Analysis in Water cluster_sampling Sample Collection & Preservation cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_quant Quantification S1 Collect Water Sample S2 Add Ammonium Acetate S1->S2 P1 Spike with this compound S2->P1 P2 Filter Sample (Optional) P1->P2 I1 Inject into LC-MS/MS P2->I1 I2 Chromatographic Separation I1->I2 I3 Mass Spectrometric Detection (MRM) I2->I3 Q1 Calculate Peak Area Ratio (Propazine / this compound) I3->Q1 Q2 Determine Concentration from Calibration Curve Q1->Q2

References

Propazine-d14: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propazine-d14. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and the accuracy of experimental results in research and development settings. This document details known degradation pathways, summarizes quantitative stability data, and provides standardized protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound, the deuterated analog of the s-triazine herbicide Propazine, is generally considered stable if stored under appropriate conditions. While specific long-term stability studies on this compound are not extensively published, data from suppliers and studies on the parent compound, Propazine, provide valuable guidance.

Key Stability Insights:

  • Solid-State Stability: As a solid, this compound is stable when stored at room temperature in a well-sealed container, protected from light and moisture.[1] Some suppliers recommend re-analyzing the chemical purity after three years to ensure its integrity.[1] For long-term storage, particularly for reference standards, maintaining the solid form at -20°C can further extend its shelf life.

  • Solution Stability: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Based on data for Propazine, it is expected to be stable in neutral, slightly acidic, or slightly alkaline media.[2] Strong acidic or basic conditions can accelerate hydrolysis.

  • Photostability: Exposure to light, particularly UV radiation, can induce photodegradation. While photolysis in natural sunlight is a slow process, it is advisable to store solutions of this compound in amber vials or otherwise protected from light.

Table 1: Recommended Storage Conditions for this compound
FormConditionRecommended TemperatureDurationAdditional Notes
Solid Long-term-20°C> 3 yearsStore in a tightly sealed, light-resistant container.
Short-term/WorkingRoom TemperatureUp to 3 yearsKeep in a dry, dark place. Re-analyze after 3 years.[1]
In Solvent Long-term-80°CUp to 6 monthsUse a suitable anhydrous solvent.
Short-term-20°CUp to 1 monthMinimize freeze-thaw cycles.

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to those of Propazine, which primarily include hydrolysis and photolysis. Biodegradation is also a relevant pathway in environmental contexts.

Hydrolysis

Hydrolysis of the chloro-s-triazine ring is a significant degradation pathway. The rate of hydrolysis is pH-dependent, being faster in acidic conditions compared to neutral or basic conditions. The primary hydrolysis product is hydroxypropazine, formed by the replacement of the chlorine atom with a hydroxyl group.

Photodegradation

Propazine can undergo photodegradation upon exposure to UV light. The process can involve the dealkylation of the isopropylamino side chains and/or the hydrolysis of the chlorine atom. Photolysis in natural sunlight is generally slow, but it is accelerated by artificial UV sources.[3]

Biodegradation

In soil and aquatic environments, microbial degradation of Propazine occurs. This process can involve both hydrolysis to hydroxypropazine and dealkylation of the side chains.[2]

Below is a diagram illustrating the potential degradation pathways of Propazine.

G Potential Degradation Pathways of Propazine Propazine Propazine Hydroxypropazine Hydroxypropazine Propazine->Hydroxypropazine Hydrolysis (pH-dependent) Dealkylated_Metabolites Dealkylated Metabolites Propazine->Dealkylated_Metabolites Photolysis / Biodegradation Ring_Cleavage_Products Ring Cleavage Products Hydroxypropazine->Ring_Cleavage_Products Further Biodegradation Dealkylated_Metabolites->Ring_Cleavage_Products Further Biodegradation

Caption: Potential degradation pathways of Propazine.

Quantitative Stability Data

The following tables summarize kinetic data for the degradation of the parent compound, Propazine, under various conditions. This data provides a strong indication of the expected stability of this compound.

Table 2: Hydrolysis Half-life of Propazine at 35.5°C
pHHalf-life (days)
2.21.08

Data from a study on s-triazine herbicides in tropical ecosystems.[3]

Table 3: Photolysis Half-life of Propazine
ConditionSolventHalf-life (days)
Natural SunlightToluene7
UV Radiation (125W Hg lamp)Aqueous Buffer (pH 4.5)0.00082 (71 seconds)

Data from a study on s-triazine herbicides.[3]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of this compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for its ability to separate the parent compound from its potential degradation products.

Stability-Indicating RP-HPLC Method Development

A typical stability-indicating RP-HPLC method for a compound like this compound would involve the following:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-230 nm for triazines).

  • Temperature: 25-30°C.

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or simulated sunlight.

Samples from these studies should be analyzed by the validated RP-HPLC method to assess the extent of degradation and the peak purity of the parent compound.

Long-Term and Accelerated Stability Studies
  • Long-Term Stability: Store this compound under the recommended long-term storage conditions (e.g., -20°C for solid, -80°C for solution) and test at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Accelerated Stability: Store this compound at elevated temperatures (e.g., 40°C with 75% relative humidity for solid) and test at shorter intervals (e.g., 0, 1, 2, 3, and 6 months) to predict the long-term stability.

The following diagram outlines a typical workflow for a stability study.

G Workflow for a this compound Stability Study cluster_0 Method Development & Validation cluster_1 Forced Degradation cluster_2 Stability Testing cluster_3 Data Analysis & Reporting MD Develop Stability-Indicating RP-HPLC Method MV Validate Method (ICH Guidelines) MD->MV FD Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) MV->FD PA Peak Purity Analysis FD->PA LTS Long-Term Stability Study PA->LTS AS Accelerated Stability Study PA->AS DA Analyze Samples at Time Points LTS->DA AS->DA DR Data Interpretation & Shelf-Life Estimation DA->DR

Caption: Workflow for a this compound stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For optimal long-term stability, it should be stored as a solid at -20°C, protected from light and moisture. Solutions should be prepared fresh, but for short-term storage, they should be kept at low temperatures and protected from light. The degradation of this compound is expected to be similar to that of Propazine, with hydrolysis and photolysis being the primary pathways. A validated stability-indicating analytical method, such as RP-HPLC, is essential for accurately monitoring the stability of this compound and ensuring the reliability of experimental data.

References

MSDS and safety information for Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the MSDS and Safety of Propazine-d14

This guide provides comprehensive safety, handling, and toxicological information for this compound, intended for researchers, scientists, and professionals in drug development. Given that this compound is the deuterated analog of Propazine (B92685), much of the safety and toxicology data is extrapolated from the parent compound. This document synthesizes available data for both compounds to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is the deuterium-labeled form of Propazine, a triazine herbicide.[1] It is primarily used for research and development purposes, such as in pharmacokinetic studies or as an internal standard.[1][2] It is not intended for human or veterinary use.[3]

Table 1: Physical and Chemical Properties

PropertyThis compoundPropazine (Parent Compound)
Synonyms This compound (di-iso-propyl-d14)2-Chloro-4,6-bis(isopropylamino)-s-triazine
CAS Number 1219802-87-5[3][4]139-40-2[4][5]
Molecular Formula C₉H₂ClD₁₄N₅[3]C₉H₁₆ClN₅[6][7]
Molecular Weight 243.80 g/mol [3][4]229.71 g/mol [6][7]
Appearance White solid[3]Colorless, white crystalline powder[5][7]
Melting Point Not specified212-214 °C[5][6]
Water Solubility Not specified8.6 mg/L at 20-22 °C[5][6]
Purity ≥98%[3]Not applicable
Isotopic Enrichment 98 atom % D[4]Not applicable

Hazard Identification and Toxicology

The hazard profile for this compound is primarily inferred from its parent compound, Propazine. Propazine is classified as a potential human carcinogen and a reproductive toxicant.[5][8]

GHS Classification for Propazine

Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer[9][10]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects[10]

Signal Word:Warning [9][10]

Logical Relationship of this compound to Parent Compound

G cluster_compounds Compounds cluster_data Data & Application P Propazine (Herbicide) Pd14 This compound (Deuterated Analog) P->Pd14 Isotopic Labeling Safety Toxicology & Safety Data P->Safety Primary Source for Use Research Use (e.g., Internal Standard, Pharmacokinetic Studies) Pd14->Use Safety->Pd14 Inferred For G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal start Receive Compound store Store Appropriately (e.g., -20°C, Locked) start->store ppe Wear PPE (Gloves, Goggles, Lab Coat) store->ppe handle Handle in Ventilated Area (e.g., Fume Hood) ppe->handle weigh Weigh Compound handle->weigh dissolve Prepare Solution weigh->dissolve spill Manage Spills (Collect, Prevent Dusting) dissolve->spill In Case of Accident dispose Dispose as Hazardous Waste (Follow Local Regulations) dissolve->dispose After Use spill->dispose end Procedure Complete dispose->end

References

Methodological & Application

Application Note: High-Throughput Analysis of Triazine Herbicides in Environmental Samples using Propazine-d14 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine herbicides, such as atrazine, simazine, and propazine, are widely used in agriculture for weed control. Their potential for groundwater contamination and adverse health effects necessitates sensitive and reliable analytical methods for their monitoring in various environmental matrices.[1] This application note describes a robust and high-throughput method for the simultaneous determination of multiple triazine herbicides in water, soil, and agricultural products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Propazine-d14, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2]

Principle

The method involves extraction of triazine herbicides from the sample matrix, followed by analysis using LC-MS/MS. This compound is added to all samples, calibration standards, and quality controls at a constant concentration.[3][4] The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to the peak area of this compound is used for quantification. This internal standardization method corrects for potential analyte loss during sample preparation and any suppression or enhancement of the ionization process in the mass spectrometer, which is crucial when dealing with complex matrices.[2]

Instrumentation and Reagents

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used for the separation of triazine herbicides.[3]

  • Reagents and Standards: Analytical grade standards of the target triazine herbicides and this compound (purity ≥99%) are required. All solvents should be of HPLC or LC-MS grade.

Experimental Protocols

Protocol 1: Analysis of Triazine Herbicides in Drinking Water

This protocol is based on a direct injection method, which is rapid and requires minimal sample preparation.[3][5]

1. Preparation of Standards

  • Stock Solutions: Prepare individual stock solutions of each triazine herbicide and this compound in methanol (B129727) at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all target triazines by diluting the stock solutions in methanol. A separate working solution of this compound is also prepared.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.25, 0.5, 1.0, 2.5, and 5.0 ng/mL) by spiking the appropriate amount of the mixed working standard solution into reagent water.[3]

  • Internal Standard Spiking: Add the this compound working solution to each calibration standard, sample, and quality control to achieve a final concentration of 5 ng/mL.[3]

2. Sample Preparation

  • Collect water samples in clean glass containers.

  • If the sample contains particulate matter, centrifuge or filter it prior to extraction.[6]

  • For chlorinated drinking water, it is crucial to add a dechlorinating agent and an antimicrobial agent to ensure analyte stability.[5][7]

  • Take a 950 µL aliquot of the water sample and add 50 µL of the this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[3]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[3]

    • Mobile Phase B: Methanol.[3]

    • Flow Rate: 400 µL/min.[3]

    • Injection Volume: 20 µL.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and for this compound for quantification and confirmation.

Protocol 2: Analysis of Triazine Herbicides in Soil

This protocol utilizes a solvent extraction followed by a simple cleanup step.

1. Preparation of Standards

Follow the same procedure as in Protocol 1 for the preparation of stock and working standard solutions. Calibration standards should be prepared in the final extraction solvent to mimic the sample matrix.

2. Sample Preparation

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized soil into a centrifuge tube.

  • Add 100 µL of the this compound internal standard solution.

  • Add 20 mL of acetonitrile.

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

The LC-MS/MS conditions will be similar to those described in Protocol 1, but the gradient profile may need to be adjusted to ensure optimal separation from potential matrix interferences from the soil extract.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of triazine herbicides using this compound as an internal standard.

Table 1: Calibration Data for Triazine Herbicides in Water

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Simazine0.25 - 5.0> 0.998
Atrazine0.25 - 5.0> 0.998
Propazine0.25 - 5.0> 0.997
Cyanazine0.25 - 5.0> 0.996
Atrazine-desethyl0.25 - 5.0> 0.996
Atrazine-desisopropyl0.25 - 5.0> 0.997

Data is representative and may vary depending on the specific instrumentation and experimental conditions.[3]

Table 2: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Matrix
Atrazine< 0.10.1Drinking Water
Simazine< 0.10.1Drinking Water
Propazine< 0.10.1Drinking Water
Cyanazine< 0.10.1Drinking Water
Prometryn-0.01 mg/kgSoil

LOD/LOQ values are highly dependent on the instrument sensitivity and sample preparation method.[7][8]

Table 3: Recovery and Precision Data

AnalyteSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Matrix
Atrazine0.05 mg/kg80-110< 10Fruits and Vegetables
Simazine0.05 mg/kg80-110< 10Fruits and Vegetables
Propazine0.05 mg/kg80-110< 10Fruits and Vegetables
Prometryn0.05 mg/kg80-110< 10Fruits and Vegetables

Recovery and precision are key indicators of method accuracy and robustness.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (Direct Injection, LLE, SPE) Spike_IS->Extraction Cleanup Cleanup (Filtration, Centrifugation) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of triazines using LC-MS/MS.

Sample_Prep_Workflow cluster_water Water Sample Preparation (Direct Injection) cluster_soil Soil Sample Preparation (Solvent Extraction) Water_Sample Water Sample Add_IS_Water Add this compound Water_Sample->Add_IS_Water Vortex_Water Vortex Add_IS_Water->Vortex_Water Inject_Water Inject into LC-MS/MS Vortex_Water->Inject_Water Soil_Sample Soil Sample Add_IS_Soil Add this compound Soil_Sample->Add_IS_Soil Add_Solvent Add Acetonitrile Add_IS_Soil->Add_Solvent Shake Shake Add_Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject_Soil Inject into LC-MS/MS Filter->Inject_Soil

Caption: Detailed sample preparation workflows for water and soil matrices.

References

Application Notes: Quantitative Analysis of Triazine Herbicides using Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine herbicides, such as atrazine (B1667683), simazine (B1681756), and propazine (B92685), are widely used for broadleaf and grassy weed control in agriculture.[1][2][3] Due to their potential for environmental contamination and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various matrices, including drinking water and food.[2] Accurate and sensitive analytical methods are crucial for monitoring these herbicides to ensure environmental protection and food safety. Isotope dilution mass spectrometry, utilizing deuterated internal standards like Propazine-d14, is a preferred method for the quantitative analysis of triazine herbicides due to its high accuracy and precision.[4] this compound, a deuterated form of propazine, serves as an excellent internal standard for the analysis of propazine and other structurally related triazine herbicides by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6]

Principle

The principle of isotope dilution analysis involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any extraction or cleanup steps.[4] This "internal standard" behaves chemically and physically similarly to the native analyte of interest throughout the analytical process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate quantification.

Application: Analysis of Triazine Herbicides in Environmental Samples

This application note describes a robust and sensitive method for the simultaneous determination of multiple triazine herbicides in water and soil samples using this compound as an internal standard, followed by analysis with LC-MS/MS or GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of triazine herbicides using methods incorporating deuterated internal standards.

Table 1: LC-MS/MS Method Performance for Triazine Analysis in Water [5]

AnalyteConcentration Range (ng/mL)Linearity (r²)
Atrazine0.25 - 5.00.9982
Atrazine-desethyl0.25 - 5.00.9964
Atrazine-desisopropyl0.25 - 5.0>0.99
Cyanazine0.25 - 5.0>0.99
Propazine0.25 - 5.0>0.99
Simazine0.25 - 5.0>0.99

Table 2: GC-MS Method Performance for Triazine Analysis in Surface Water [6]

AnalyteLimit of Detection (µg/L)Mean Recovery (%)
Atrazine0.0294
Simazine0.01104
Propazine0.02103
Deethylatrazine0.01110
Deisopropylatrazine0.01108
Didealkylatrazine0.01102

Table 3: Method Performance for Triazine Analysis in Soil and Water by DLLME-HPLC-DAD [1]

AnalyteLinearity RangeLimit of Detection (LOD)
Water Samples (ng/mL) (ng/mL)
Simazine0.5 - 2000.1
Atrazine0.5 - 2000.1
Prometon0.5 - 2000.05
Ametryn0.5 - 2000.05
Prometryn0.5 - 2000.05
Soil Samples (ng/g) (ng/g)
Simazine1 - 2000.2
Atrazine1 - 2000.2
Prometon1 - 2000.1
Ametryn1 - 2000.1
Prometryn1 - 2000.1

Experimental Protocols

Protocol 1: Analysis of Triazine Herbicides in Drinking Water by Direct Injection LC-MS/MS

This protocol is adapted from EPA Method 536.0 and is suitable for the direct analysis of triazines in drinking water without extensive sample preparation.[5]

1. Materials and Reagents

  • Standards: Analytical standards of triazine herbicides (e.g., Atrazine, Simazine, Propazine) and this compound internal standard.

  • Solvents: Methanol (HPLC grade), Reagent Water.

  • Reagents: Ammonium (B1175870) acetate (B1210297), Sodium omadine.

2. Standard Preparation

  • Prepare individual stock solutions of each triazine herbicide and this compound in methanol.

  • Prepare a mixed working standard solution containing all target triazines.

  • Prepare a working internal standard solution of this compound.

  • Create calibration standards at various concentration levels (e.g., 0.25, 0.5, 1, 2, 2.5, and 5 ng/mL) by diluting the working standard solution with reagent water.[5]

3. Sample Preparation

  • To a water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.[5]

  • Add sodium omadine at 64 mg/L to prevent microbial degradation.[5]

  • Spike all samples and calibration standards with the this compound internal standard solution to a final concentration of 5 ng/mL.[5]

4. LC-MS/MS Conditions

  • HPLC System: Thermo Scientific Accela HPLC system or equivalent.[5]

  • Column: Thermo Scientific Hypersil GOLD 100 x 2.1 mm, 3 µm.[5]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 400 µL/min.[5]

  • Injection Volume: 100 µL.

  • Mass Spectrometer: Thermo Scientific TSQ Quantum Access triple stage quadrupole mass spectrometer or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Selected Reaction Monitoring (SRM).

5. Data Analysis

  • Quantify the triazine herbicides by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of triazines in the samples from the calibration curve.

Protocol 2: Analysis of Triazine Herbicides in Soil by Dispersive Liquid-Liquid Microextraction (DLLME) and HPLC

This protocol is suitable for the extraction and analysis of triazines from soil matrices.[1]

1. Materials and Reagents

  • Standards: Analytical standards of triazine herbicides and this compound.

  • Solvents: Methanol, Acetonitrile (B52724), Chloroform (B151607) (extraction solvent).

  • Sample Preparation: Air-dried and sieved (250-µm) soil samples.

2. Sample Extraction

  • Accurately weigh 20.0 g of the soil sample into a 100 mL centrifuge tube.

  • Add 20.0 mL of water containing 1% methanol.

  • Sonicate the mixture for 30 minutes at 25 ± 2°C.[1]

  • Filter the mixture under reduced pressure.

3. Dispersive Liquid-Liquid Microextraction (DLLME)

  • Take a 5.0 mL aliquot of the filtered sample extract.

  • Rapidly inject a mixture of 1.0 mL of acetonitrile (dispersive solvent) and 200 µL of chloroform (extraction solvent) into the sample solution using a syringe.

  • A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.

  • The extraction solvent will sediment at the bottom of the tube.

  • Collect the sedimented phase using a microsyringe and inject it into the HPLC system.

4. HPLC-DAD Conditions

  • HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector monitoring at appropriate wavelengths for triazines.

5. Data Analysis

  • Similar to Protocol 1, use the internal standard calibration method for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Water or Soil Sample spike Spike with this compound Internal Standard sample->spike extraction Extraction (e.g., DLLME for soil) spike->extraction cleanup Cleanup/Concentration (e.g., SPE) extraction->cleanup instrument LC-MS/MS or GC-MS Analysis cleanup->instrument quantification Quantification using Internal Standard Calibration instrument->quantification results Reporting of Results quantification->results

Caption: Experimental workflow for the quantitative analysis of triazine herbicides.

logical_relationship propazine_d14 This compound (Internal Standard) sample_prep Sample Preparation propazine_d14->sample_prep accurate_quantification Accurate Quantification propazine_d14->accurate_quantification Corrects for losses triazine_herbicides Triazine Herbicides (Analytes) triazine_herbicides->sample_prep triazine_herbicides->accurate_quantification Is quantified sample_matrix Sample Matrix (Water, Soil) sample_matrix->sample_prep ms_analysis Mass Spectrometry (LC-MS/MS or GC-MS) sample_prep->ms_analysis ms_analysis->accurate_quantification

Caption: Logical relationship for isotope dilution analysis of triazines.

References

Application Notes and Protocols for the Analysis of Propazine-d14 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Propazine and its deuterated internal standard, Propazine-d14, in environmental water samples. The methodologies outlined are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with Solid-Phase Extraction (SPE) for sample preparation.

Introduction

Propazine is a triazine herbicide used to control broad-leaf and grassy weeds in various agricultural applications.[1] Its potential to contaminate surface and groundwater sources necessitates sensitive and accurate monitoring methods to ensure environmental and human safety. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response. This compound, with its 14 deuterium (B1214612) atoms, serves as an ideal surrogate for Propazine, ensuring similar chemical behavior throughout the analytical process.[1]

Analytical Approaches

The determination of Propazine in environmental water samples is typically achieved through chromatographic methods coupled with mass spectrometry. The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and the availability of instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of triazine herbicides due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds. Direct injection of water samples is possible in some methods, simplifying the workflow.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like Propazine.[3] Derivatization is generally not required for triazines, making GC-MS a viable option.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Propazine in water samples using methods that employ an internal standard like this compound.

ParameterLC-MS/MSGC-MSReference
Limit of Detection (LOD) 0.02 µg/L0.02 µg/L[4]
Limit of Quantification (LOQ) 0.05 µg/L0.1 µg/L[2]
Recovery 95% - 101%94% - 103%[4]
Precision (%RSD) 4.5% - 11%< 15%
Calibration Range 0.25 - 5.0 ng/mL0.4 - 2.1 µg/L[1][5]

Experimental Protocols

Protocol 1: Analysis of Propazine in Water by LC-MS/MS with Solid-Phase Extraction

This protocol describes a common workflow for the extraction and analysis of Propazine from water samples using SPE and LC-MS/MS, with this compound as an internal standard.

1. Sample Collection and Preservation:

  • Collect water samples in clean amber glass bottles to prevent photodegradation.

  • If immediate analysis is not possible, store samples at 4°C.

  • For compliance with some methods, preservatives such as ammonium (B1175870) acetate (B1210297) may be added to adjust pH and prevent microbial degradation.[1]

2. Internal Standard Spiking:

  • Spike a known volume of the water sample (e.g., 500 mL) with a standard solution of this compound to a final concentration of, for example, 5 ng/mL.[1]

3. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge (e.g., 500 mg) by passing methanol (B129727) followed by deionized water.[6]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[6]

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.[6]

  • Elution: Elute the trapped analytes (Propazine and this compound) with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[1]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.[1]

    • Flow Rate: 400 µL/min.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Propazine: Precursor ion (m/z) 230.1 → Product ions (m/z) 146.0 (quantification) and 188.0 (confirmation).[7]

      • This compound: Precursor ion (m/z) 244.1 (expected) → Product ions need to be determined empirically but are expected to show a corresponding mass shift.

5. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of Propazine and a constant concentration of this compound.

  • Calculate the concentration of Propazine in the environmental samples by comparing the peak area ratio of Propazine to this compound against the calibration curve.

Protocol 2: Analysis of Propazine in Water by GC-MS with Solid-Phase Extraction

This protocol outlines a typical procedure for the analysis of Propazine using GC-MS.

1. Sample Preparation (as in Protocol 1):

  • Follow steps 1-3 from the LC-MS/MS protocol for sample collection, internal standard spiking, and solid-phase extraction.

2. GC-MS Analysis:

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase.

    • Injector: Splitless injection at a temperature of 250-275°C.[8]

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes, for example, starting at 60°C and ramping to 300°C.[8]

    • Carrier Gas: Helium at a constant flow.[8]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode. For higher sensitivity and selectivity, SIM is preferred, monitoring characteristic ions for Propazine and this compound.

3. Quantification:

  • Quantification is performed similarly to the LC-MS/MS method, using the peak area ratio of a characteristic ion of Propazine to a characteristic ion of this compound against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection Preservation 2. Sample Preservation SampleCollection->Preservation Storage at 4°C Spiking 3. Spike with This compound Preservation->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Elution 5. Elution SPE->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration Analysis 7. LC-MS/MS or GC-MS Analysis Concentration->Analysis DataProcessing 8. Data Processing & Quantification Analysis->DataProcessing

Caption: Experimental workflow for this compound analysis in water.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_result Result Propazine Propazine (Analyte of Interest) Method LC-MS/MS or GC-MS Propazine->Method Propazine_d14 This compound (Internal Standard) Propazine_d14->Method Result Accurate & Precise Quantification Method->Result Correction for Matrix Effects & Analyte Loss

Caption: Role of this compound as an internal standard.

References

Application of Propazine-d14 in Soil and Sediment Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Propazine (B92685) is a triazine herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1] Its potential for persistence in the environment necessitates accurate and reliable monitoring in soil and sediment samples. The use of stable isotope-labeled internal standards, such as Propazine-d14, is a critical component of robust analytical methodologies, particularly those employing mass spectrometry. Isotope dilution mass spectrometry is the gold standard for quantitative analysis of organic micropollutants in complex environmental matrices. This compound, a deuterated analog of propazine, serves as an ideal internal standard for such analyses.[2] Its physicochemical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of propazine in soil and sediment samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

A known amount of this compound is added to the soil or sediment sample prior to extraction. The sample is then subjected to an extraction procedure, such as pressurized fluid extraction or solvent extraction, followed by cleanup using solid-phase extraction (SPE). The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal response of the native propazine to that of the this compound is used to calculate the concentration of propazine in the original sample. This isotope dilution approach effectively compensates for losses during sample processing and corrects for matrix-induced signal suppression or enhancement.

Data Presentation

The following tables summarize the quantitative data relevant to the analysis of propazine using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Propazine and this compound

ParameterPropazineThis compound (Predicted)
Precursor Ion (m/z)230.1244.1
Quantifier Ion (m/z)146.0160.0
Qualifier Ion (m/z)188.0202.0
Collision Energy (eV)Optimized for instrumentOptimized for instrument
Retention Time (min)Instrument and method dependentCo-elutes with Propazine

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of propazine, assuming the deuterium (B1214612) labels are on the isopropyl groups.

Table 2: Method Performance Data for Propazine in Soil (using isotope dilution)

ParameterValueReference
Limit of Quantification (LOQ)0.01 mg/kg[3][4]
Limit of Detection (LOD)0.003 mg/kg[3]
Recovery at LOQ (0.01 mg/kg)95.5% (average)[3]
Relative Standard Deviation (RSD) at LOQ6.3%[3]
Recovery at 10x LOQ (0.10 mg/kg)87.8% (average)[3]
Relative Standard Deviation (RSD) at 10x LOQ2.5%[3]

Experimental Protocols

Preparation of Standards
  • Propazine Stock Solution (100 µg/mL): Accurately weigh 10 mg of analytical grade propazine standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol (B129727).

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 90:10 acetonitrile (B52724):water) to create a calibration curve covering the expected concentration range of the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a concentration of 1 µg/mL.

Sample Preparation and Extraction
  • Sample Homogenization: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a centrifuge tube. Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Extraction:

    • Add 20 mL of acetonitrile to the sample tube.

    • Shake vigorously for 1 hour at room temperature using a mechanical shaker.[5]

    • Centrifuge the sample at 4000 rpm for 5 minutes.[5]

    • Transfer the supernatant to a clean tube.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, holding for a few minutes, and then returning to initial conditions for equilibration. The gradient should be optimized to ensure good separation and peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1. Collision energies and other instrument-specific parameters should be optimized.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis A 1. Homogenize Soil/Sediment Sample B 2. Weigh 10g of Sample A->B C 3. Spike with this compound Internal Standard B->C D 4. Add Acetonitrile C->D E 5. Shake for 1 hour D->E F 6. Centrifuge E->F G 7. Collect Supernatant F->G H 8. Condition C18 SPE Cartridge G->H I 9. Load Extract H->I J 10. Wash Cartridge I->J K 11. Elute with Methanol J->K L 12. Evaporate and Reconstitute K->L M 13. Analyze by LC-MS/MS L->M N 14. Quantify using Isotope Dilution M->N

Caption: Experimental workflow for the analysis of propazine in soil and sediment.

signaling_pathway cluster_sample Sample Matrix (Soil/Sediment) cluster_process Analytical Process cluster_data Data Analysis Propazine Propazine (Analyte) Extraction Extraction & Cleanup Propazine->Extraction Propazine_d14 This compound (Internal Standard) Propazine_d14->Extraction LCMS LC-MS/MS Detection Extraction->LCMS Ratio Peak Area Ratio (Propazine / this compound) LCMS->Ratio Concentration Final Concentration Ratio->Concentration

Caption: Logical relationship of isotope dilution analysis for propazine.

References

Application Notes: The Role of Propazine-d14 in Quantitative Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propazine (B92685) is a synthetic chlorotriazine herbicide used to control broadleaf and grassy weeds in various agricultural applications.[1] Understanding its metabolic fate is crucial for assessing its toxicological profile, environmental impact, and potential effects on human health. Metabolic studies involve the precise identification and quantification of the parent compound and its metabolites in complex biological matrices. Propazine-d14, a stable isotope-labeled (SIL) analog of propazine, is an indispensable tool for such studies, particularly when using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Principle of Stable Isotope Dilution Analysis

The cornerstone of modern quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3] this compound serves as the ideal internal standard for propazine analysis. An SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[3]

The fundamental principle is that the SIL-IS, when added to a sample at a known concentration at the earliest stage of sample preparation, behaves identically to the endogenous (unlabeled) analyte throughout the entire analytical workflow.[4][5] It experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer source, and potential degradation.[2] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signal responses is used for quantification. This ratio remains constant regardless of variations in sample handling or instrument performance, leading to highly accurate and precise results.[4]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Add known amount of IS Extract Extraction / Cleanup (e.g., SPE, LLE) Spike->Extract Analyte + IS mixture LC LC Separation (Co-elution of Analyte and IS) Extract->LC Corrects for extraction loss MS MS/MS Detection (Differentiation by mass) LC->MS Corrects for ion suppression/ enhancement Ratio Calculate Peak Area Ratio (Propazine / this compound) MS->Ratio Quant Quantify against Calibration Curve Ratio->Quant Result Accurate Concentration Quant->Result

Figure 1. Workflow demonstrating the role of this compound as an internal standard.

Propazine Metabolic Pathways

The metabolism of propazine, like other triazine herbicides, primarily occurs in the liver and is catalyzed by the cytochrome P450 (CYP450) family of enzymes.[6][7] The main metabolic transformations involve N-dealkylation and hydroxylation, leading to the formation of more polar metabolites that can be more readily excreted from the body.

The principal metabolic reactions include:

  • N-Deisopropylation: The removal of one of the isopropyl groups from the side chains.

  • Isopropylhydroxylation: The addition of a hydroxyl group to one of the isopropyl side chains.

  • Hydroxylation: Replacement of the chlorine atom on the triazine ring with a hydroxyl group to form hydroxypropazine. This can also occur on metabolites that have already undergone dealkylation.

cluster_CYP450 CYP450-Mediated Metabolism Propazine Propazine M1 Deisopropylpropazine (2-chloro-4-amino-6-isopropylamino- 1,3,5-triazine) Propazine->M1 N-Dealkylation M2 Hydroxypropazine (2-hydroxy-4,6-bis(isopropylamino)- 1,3,5-triazine) Propazine->M2 Hydroxylation (Dechlorination) M3 Isopropyl-hydroxypropazine (2-chloro-4-isopropylamino-6- (1-hydroxyisopropylamino)-1,3,5-triazine) Propazine->M3 Hydroxylation cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Sample Collection (Plasma, Water, etc.) Spike Spike with This compound Sample->Spike Extract Extraction / Cleanup (SPE or Direct Injection) Spike->Extract Recon Reconstitute in Mobile Phase Extract->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS CalCurve Generate Calibration Curve (Peak Area Ratio vs. Conc.) LCMS->CalCurve Calculate Calculate Unknown Concentrations CalCurve->Calculate Report Report Results Calculate->Report

References

Application Note and Protocol: Sample Preparation for Propazine-d14 Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and spiking of samples with Propazine-d14, a common internal standard used in the quantitative analysis of propazine (B92685) and other triazine herbicides. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in sample processing.[1] This protocol covers the preparation of stock solutions and two common sample preparation techniques: Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Data Presentation

The following table summarizes typical performance data for the analysis of triazine herbicides using methods incorporating an internal standard.

ParameterMatrixMethodRecovery (%)RSD (%)LOQ
TriazinesFruits & VegetablesQuEChERS84-102<201.5–4.5 µg/kg
TriazinesFruits & VegetablesSPE76-119<201.4–4.9 µg/kg
Simazine, Atrazine, and metabolitesSpiked WaterSPE99.6–104.82.2–4.80.084–0.121 µg/L
Prometryn, Atrazine, Simazine, PropazineSoilLC/MS/MS70-110 (at LOQ)≤200.01 mg/kg

Experimental Protocols

Preparation of this compound Stock and Spiking Solutions

Proper preparation of the internal standard solutions is critical for accurate results.

Materials:

Procedure:

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Dissolve the powder in a small amount of methanol and then fill to the mark with methanol.

    • Stopper the flask and mix thoroughly by inversion.

    • Store this stock solution at -20°C or -80°C in an amber glass vial.[2][4] It is stable for at least 6 months at -80°C.[4]

  • Working Standard Solution (e.g., 1 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Pipette 1 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol or a solvent compatible with the initial extraction step (e.g., acetonitrile (B52724) for QuEChERS).

    • Mix thoroughly. This working solution is used to spike the samples.

Sample Preparation and Spiking

The point of addition of the internal standard is crucial and should be as early as possible in the sample preparation workflow to account for losses during the entire procedure.

The QuEChERS method is a two-step process involving extraction and cleanup.[5]

Diagram of QuEChERS Workflow

QuEChERS_Workflow cluster_0 Extraction cluster_1 Dispersive SPE Cleanup cluster_2 Analysis Sample 1. Homogenize Sample (10-15g) Spike 2. Spike with This compound IS Sample->Spike Add_Solvent 3. Add Acetonitrile & Shake Spike->Add_Solvent Add_Salts 4. Add Extraction Salts & Centrifuge Add_Solvent->Add_Salts Transfer_Supernatant 5. Transfer Supernatant Add_Salts->Transfer_Supernatant Add_dSPE 6. Add d-SPE Sorbent & Centrifuge Transfer_Supernatant->Add_dSPE Final_Extract 7. Collect Final Extract Add_dSPE->Final_Extract Analysis 8. LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS sample preparation workflow.

Procedure:

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of soil or food).[6]

  • Spiking: Place the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound working standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/g).

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium acetate).

    • Shake again and centrifuge.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing sorbents like PSA (primary secondary amine) and C18.[5]

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis, typically by LC-MS/MS.

SPE is commonly used for the preconcentration and cleanup of analytes from aqueous samples.[7]

Diagram of SPE Workflow

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Sample 1. Collect Water Sample (e.g., 100 mL) Spike 2. Spike with This compound IS Sample->Spike Adjust_pH 3. Adjust pH (if necessary) Spike->Adjust_pH Condition 4. Condition SPE Cartridge Adjust_pH->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Analysis 9. LC-MS/MS Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Procedure:

  • Sample Collection: Collect a measured volume of the water sample (e.g., 100 mL).

  • Spiking: Add a specific volume of the this compound working standard solution directly to the water sample to achieve the desired concentration (e.g., 5 ng/mL).[3]

  • pH Adjustment: Adjust the sample pH if required by the specific SPE method (e.g., to pH 3.0).[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the retained analytes (including this compound) with a suitable organic solvent, such as methanol or acetonitrile.[7]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis by LC-MS/MS.[8]

References

Propazine-d14 Solution: Comprehensive Application Notes and Protocols for Analytical Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation and dilution of Propazine-d14 solutions. This compound, a deuterated analog of the herbicide Propazine, is an essential internal standard for quantitative analysis in various research and drug development applications, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Adherence to these protocols will ensure the accuracy, precision, and reproducibility of experimental results.

Overview and Physicochemical Properties

This compound serves as an ideal internal standard for the quantification of Propazine and related compounds. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₂D₁₄ClN₅[1]
Molecular Weight 243.8 g/mol [1]
Appearance White to off-white solid[1][2]
Purity ≥98%[1]
Storage (Solid) -20°C for up to 3 years, 4°C for up to 2 years[3]
Storage (In Solution) -80°C for up to 6 months, -20°C for up to 1 month[3]

Solubility Data

The solubility of this compound is a critical factor in solvent selection for stock solution preparation. While sparingly soluble in water, it exhibits good solubility in several organic solvents.

SolventSolubilityNotes
Methanol (B129727) SolubleRecommended for preparing analytical stock solutions.[4]
Ethanol SolubleSuitable for the preparation of stock solutions.[5]
Acetonitrile SolubleCan be used as a solvent and for dilutions.[6]
Dimethyl Sulfoxide (DMSO) SolublePrimarily used for in vivo studies.[3]
Water Low SolubilityPropazine has a water solubility of 8.6 mg/L at 20-22°C.[2][7]

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution in Methanol

This protocol outlines the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound solid standard

  • Methanol (LC-MS grade or equivalent)

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes

  • Amber glass vials for storage

Procedure:

  • Accurately weigh a specific amount (e.g., 1 mg) of this compound solid using an analytical balance.

  • Quantitatively transfer the weighed solid into a Class A volumetric flask (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Add a small volume of methanol to the flask to dissolve the solid.

  • Once dissolved, bring the flask to the final volume with methanol.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial for storage.

Preparation of Working Standard Solutions

This protocol describes the serial dilution of the primary stock solution to create a series of working standard solutions for constructing a calibration curve.

Materials:

  • 1 mg/mL this compound primary stock solution

  • Methanol or Acetonitrile (LC-MS grade or equivalent)

  • Class A volumetric flasks or microtubes

  • Micropipettes

Procedure:

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL primary stock solution. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

  • From the intermediate stock solution, prepare a series of working standards. An example of a serial dilution to achieve final concentrations for a calibration curve is provided in the table below.

Target Concentration (ng/mL)Volume of 10 µg/mL Stock (µL)Final Volume (mL)Diluent
10010010Methanol/Acetonitrile
505010Methanol/Acetonitrile
202010Methanol/Acetonitrile
101010Methanol/Acetonitrile
5510Methanol/Acetonitrile
2210Methanol/Acetonitrile
1110Methanol/Acetonitrile
Preparation of Internal Standard Spiking Solution

This protocol details the preparation of a this compound solution at a fixed concentration to be spiked into all samples (standards, controls, and unknowns).

Materials:

  • 10 µg/mL this compound intermediate stock solution

  • Methanol or Acetonitrile (LC-MS grade or equivalent)

  • Volumetric flask

Procedure:

  • Based on the desired final concentration in the sample, prepare a spiking solution. For instance, to achieve a final concentration of 5 ng/mL in a 1 mL sample with a 10 µL spike, a 500 ng/mL spiking solution is required.

  • To prepare a 500 ng/mL spiking solution, dilute the 10 µg/mL intermediate stock solution. For example, transfer 50 µL of the 10 µg/mL stock into a 1 mL volumetric flask and dilute to volume with the chosen solvent.

Workflow Diagrams

The following diagrams illustrate the key workflows for the preparation and use of this compound solutions.

G cluster_prep Stock Solution Preparation cluster_dilution Working Standard & Spiking Solution Preparation solid This compound Solid weigh Weigh Solid solid->weigh dissolve Dissolve in Methanol weigh->dissolve primary_stock 1 mg/mL Primary Stock dissolve->primary_stock intermediate_stock 10 µg/mL Intermediate Stock primary_stock->intermediate_stock serial_dilution Serial Dilution intermediate_stock->serial_dilution spiking_solution Internal Standard Spiking Solution (e.g., 500 ng/mL) intermediate_stock->spiking_solution working_standards Working Standards (e.g., 1-100 ng/mL) serial_dilution->working_standards

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_analysis Analytical Workflow sample Blank Sample / QC / Unknown spike Spike with Internal Standard sample->spike extract Sample Extraction spike->extract analyze LC-MS Analysis extract->analyze quantify Quantification analyze->quantify calibration_curve Calibration Curve (from Working Standards) calibration_curve->quantify spiking_solution This compound Spiking Solution spiking_solution->spike working_standards Working Standards working_standards->calibration_curve

Caption: Workflow for Sample Analysis using this compound Internal Standard.

References

Application Note: High-Throughput Analysis of Propazine in Environmental Samples using Gas Chromatography-Mass Spectrometry with a Propazine-d14 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of propazine (B92685) in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, particularly in complex sample matrices, Propazine-d14 is employed as an internal standard. The protocol provides comprehensive steps for sample preparation, instrument setup, and data analysis. The use of a deuterated internal standard corrects for variations in sample extraction and instrument response, leading to reliable quantification. This method is applicable for monitoring propazine levels in regulatory compliance, environmental research, and safety assessment studies.

Introduction

Propazine is a triazine herbicide used to control broadleaf and grassy weeds.[1][2] Due to its potential for environmental contamination and classification as an endocrine disruptor, sensitive and accurate monitoring is crucial.[1] Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of propazine.[2][3][4] The inclusion of an isotopically labeled internal standard, such as this compound, is critical for accurate quantification by compensating for analyte loss during sample preparation and instrumental analysis.[5][6] This document provides a detailed protocol for the analysis of propazine in water and soil samples.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water/Soil) Extraction Extraction (SPE or LLE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration IS_Addition Internal Standard Spiking (this compound) Concentration->IS_Addition GCMS_Analysis GC-MS Analysis IS_Addition->GCMS_Analysis Peak_Integration Peak Integration & Identification GCMS_Analysis->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for GC-MS analysis of propazine.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of propazine and this compound by dissolving 10 mg of each standard in 10 mL of acetone.[3] Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare a working standard solution by diluting the primary stock solutions in acetone.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetone to achieve a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard solution to concentrations ranging from 0.5 to 100 ng/mL. Each calibration standard must be spiked with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation

A. Water Samples (Solid Phase Extraction - SPE)

  • Fortify a 500 mL water sample with the this compound internal standard solution to achieve a concentration of 10 ng/mL.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elute the analytes with 10 mL of ethyl acetate.

  • Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

B. Soil Samples (Liquid-Liquid Extraction - LLE)

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane and shake vigorously for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for triazine analysis. These may need to be optimized for your specific instrument.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL, splitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification Ions
Propazinem/z 229 (quantifier), 214, 186 (qualifiers)
This compoundm/z 243 (quantifier)

Data Presentation and Analysis

Quantitative Data Summary

The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table presents typical performance data for triazine analysis.

AnalyteLOD (µg/L)LOQ (µg/L)Linearity (R²)Recovery (%)
Propazine0.02[1]0.05>0.9990-110[1]
Simazine0.01[1]0.03>0.9995-105[1]
Atrazine0.02[1]0.06>0.9992-108[1]

Note: LOD and LOQ values are estimates and should be experimentally determined for each matrix.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of propazine in the samples is then calculated from this calibration curve.

Conclusion

This application note provides a detailed and reliable GC-MS method for the quantification of propazine in environmental samples using a this compound internal standard. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. This protocol is suitable for routine monitoring and research applications requiring sensitive and accurate determination of propazine.

References

Application Notes and Protocols for the Use of Propazine-d14 in Food and Beverage Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine (B92685) is a triazine herbicide used to control broad-leaved and grassy weeds in various agricultural settings. Due to its potential persistence in the environment, residues of propazine can be found in food and beverage products, posing a potential risk to consumers.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues.

Stable isotope dilution analysis (SIDA) coupled with chromatographic techniques and mass spectrometry is a powerful method for the precise quantification of trace contaminants in complex matrices like food and beverages.[2] Propazine-d14, a deuterated analog of propazine, serves as an excellent internal standard for this purpose.[3] Its chemical and physical properties are nearly identical to the non-labeled propazine, but it has a different mass. This allows it to be distinguished by a mass spectrometer, enabling it to compensate for analyte loss during sample preparation and for matrix effects during analysis, which can suppress or enhance the instrument's signal.[2][4]

These application notes provide a detailed protocol for the determination of propazine in food and beverage matrices using this compound as an internal standard, employing the widely used QuEChERS sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample at the beginning of the analytical process. This "spiked" internal standard behaves identically to the native analyte (propazine) throughout extraction, cleanup, and analysis. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, an accurate quantification of the original analyte concentration in the sample can be achieved, irrespective of sample-specific matrix effects or variations in recovery.

SIDA_Principle cluster_sample Sample Matrix cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Propazine (unknown amount) Spiking Spiking Analyte->Spiking IS This compound (known amount) IS->Spiking Extraction Extraction & Cleanup Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Ratio (Propazine / this compound) Analysis->Ratio Calculation Calculate Original Propazine Concentration Ratio->Calculation

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols

Protocol 1: Determination of Propazine in Fruit Juice using QuEChERS and LC-MS/MS

This protocol is designed for the analysis of propazine in high water content matrices such as fruit juice.

1. Materials and Reagents

  • Propazine (analytical standard)

  • This compound (internal standard)[3]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of propazine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the propazine stock solution with a suitable solvent (e.g., acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (QuEChERS Method)

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 10 mL of juice into a 50 mL tube Spike 2. Add 100 µL of 1 µg/mL this compound Sample->Spike Add_ACN 3. Add 10 mL of Acetonitrile Spike->Add_ACN Shake1 4. Vortex for 1 minute Add_ACN->Shake1 Add_Salts 5. Add QuEChERS extraction salts (MgSO4, NaCl, Na-citrates) Shake1->Add_Salts Shake2 6. Shake vigorously for 1 minute Add_Salts->Shake2 Centrifuge1 7. Centrifuge at 4000 rpm for 5 minutes Shake2->Centrifuge1 Transfer 8. Transfer 1 mL of supernatant to a 15 mL tube Centrifuge1->Transfer Add_dSPE 9. Add dSPE sorbent (PSA, C18, MgSO4) Transfer->Add_dSPE Shake3 10. Vortex for 30 seconds Add_dSPE->Shake3 Centrifuge2 11. Centrifuge at 10000 rpm for 5 minutes Shake3->Centrifuge2 Filter 12. Filter supernatant through a 0.22 µm filter Centrifuge2->Filter Inject 13. Inject into LC-MS/MS system Filter->Inject

Caption: QuEChERS workflow for fruit juice analysis.

  • Step 1: Sample Weighing: Accurately transfer 10 mL of the fruit juice sample into a 50 mL polypropylene centrifuge tube.

  • Step 2: Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.

  • Step 3: Extraction: Add 10 mL of acetonitrile to the tube.

  • Step 4: First Shaking: Cap the tube and vortex for 1 minute.

  • Step 5: Salt Addition: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Step 6: Second Shaking: Immediately cap and shake the tube vigorously for 1 minute.

  • Step 7: First Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Step 8: Aliquot Transfer: Transfer 1 mL of the upper acetonitrile layer into a 15 mL polypropylene centrifuge tube containing the dSPE cleanup sorbent.

  • Step 9: Dispersive SPE Cleanup: The dSPE tube should contain a mixture of PSA, C18, and anhydrous MgSO₄ (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Step 10: Third Shaking: Vortex the dSPE tube for 30 seconds.

  • Step 11: Second Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Step 12: Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Step 13: Analysis: The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate propazine from matrix interferences (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both propazine and this compound for confirmation and quantification. Example transitions are provided in the table below. Collision energies and other parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Propazine230.1188.0146.0
This compound244.1196.0152.0

Data Presentation

Table 1: Method Performance Data for Propazine in Various Food Matrices

The following table summarizes typical performance data for the analysis of propazine in different food matrices using a stable isotope dilution assay with a deuterated internal standard. The values presented are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Food MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD, µg/kg)Limit of Quantification (LOQ, µg/kg)Reference
Fruits (general)5080-110< 100.3 - 1.81.4 - 4.9[5]
Vegetables (general)5080-110< 100.4 - 1.41.5 - 4.5[5]
Fish and Seafood1.0 - 20.0 (ng/g)70.1 - 111.7< 12-0.5 - 1.0 (ng/g)[6]
Olives and Sunflower Seeds10 - 100 (ng/g)70 - 120< 20-pg/g to low ng/g range
Fruit Juice (Orange)10 (ng/mL)70 - 115< 101.8 - 4.1 (ng/mL)-[7]

Conclusion

The use of this compound as an internal standard in a stable isotope dilution analysis provides a robust and accurate method for the quantification of propazine residues in a variety of food and beverage matrices. The QuEChERS sample preparation method is efficient and effective for extracting triazine herbicides, and subsequent analysis by LC-MS/MS offers high sensitivity and selectivity. This approach allows laboratories to confidently monitor propazine levels in food and beverages to ensure compliance with regulatory limits and protect public health.

References

Application Notes and Protocols for EPA Method 536.0 Utilizing Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EPA Method 536.0

The United States Environmental Protection Agency (EPA) Method 536.0 is a highly selective and sensitive analytical procedure for the determination of triazine pesticides and their degradation products in drinking water. This method employs a direct aqueous injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, eliminating the need for time-consuming solid-phase extraction (SPE) steps.[1][2] The use of stable isotope-labeled internal standards, such as Propazine-d14, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

This document provides detailed application notes and protocols for the implementation of EPA Method 536.0, with a specific focus on the utilization of this compound as an internal standard.

Analyte and Internal Standard Information

The method is applicable to a range of triazine pesticides and their metabolites. This compound serves as a robust internal standard for the quantification of propazine (B92685) and other analytes in the method.

Table 1: Target Analytes and Internal Standards
Analyte/Internal StandardChemical Abstract Services Registry Number (CASRN)
Atrazine1912-24-9
Atrazine-desethyl6190-65-4
Atrazine-desethyl-desisopropyl3397-62-4
Atrazine-desisopropyl1007-28-9
Cyanazine21725-46-2
Propazine139-40-2
Simazine122-34-9
This compound (Internal Standard) 1219802-87-5

Experimental Protocols

Sample Preparation

A key advantage of EPA Method 536.0 is its direct injection approach, which simplifies sample preparation.

  • Sample Collection: Collect drinking water samples in appropriate containers.

  • Preservation: Add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination. To prevent microbial degradation, add sodium omadine at a concentration of 64 mg/L.

  • Internal Standard Spiking: Spike all samples, calibration standards, and quality control samples with a solution of this compound and other relevant internal standards to achieve a final concentration of 5 ng/mL.

Liquid Chromatography (LC) Conditions

The following LC conditions have been demonstrated to be effective for the separation of the target analytes.

Table 2: Liquid Chromatography Parameters
ParameterValue
Column Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size, or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 400 µL/min
Injection Volume 20 µL
Gradient Optimized for the separation of all target analytes
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) for the detection and quantification of the analytes.

Table 3: Mass Spectrometry MRM Transitions
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Atrazine-desethyl-desisopropyl160.1104.1
Atrazine-desisopropyl174.1132.1
Atrazine-desethyl188.1146.1
Simazine202.1132.1
Cyanazine214.1172.1
Atrazine216.1174.1
Propazine230.1188.1
This compound (IS) 244.1 195.1

Quality Control (QC)

Adherence to strict quality control protocols is essential for generating legally defensible data.

Table 4: Quality Control Acceptance Criteria
QC ParameterFrequencyAcceptance Criteria
Method Detection Limit (MDL) Annually or as neededStatistically determined concentration at which an analyte can be detected with 99% confidence.
Laboratory Reagent Blank (LRB) One per batch of 20 or fewer samplesAnalyte concentrations must be below the Minimum Reporting Level (MRL).
Laboratory Fortified Blank (LFB) One per batchRecoveries should be within 70-130% of the true value.
Calibration Curve Daily or as neededCorrelation coefficient (r) ≥ 0.995
Continuing Calibration Check (CCC) After every 10 samplesWithin ±30% of the true value.
Internal Standard Response Every injectionArea counts must be within 50-150% of the average of the calibration standards.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the analytical pathway.

EPA_Method_536_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection Preservation 2. Add Ammonium Acetate and Sodium Omadine Sample_Collection->Preservation Spiking 3. Spike with this compound (IS) Preservation->Spiking Direct_Injection 4. Direct Aqueous Injection Spiking->Direct_Injection LC_Separation 5. Chromatographic Separation Direct_Injection->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 7. Quantification using Internal Standard Method MS_Detection->Quantification QC_Check 8. Quality Control Evaluation Quantification->QC_Check Reporting 9. Final Report Generation QC_Check->Reporting

Caption: Experimental workflow for EPA Method 536.0.

Analytical_Pathway Analyte_IS Analytes & This compound (IS) in Sample Ion_Source Electrospray Ionization (ESI) Analyte_IS->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 [M+H]+ Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Data_System Data System Detector->Data_System Signal

Caption: Analytical pathway in tandem mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Propazine-d14 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Propazine-d14 as an internal standard (IS) in quantitative analysis. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve accurate and precise results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the herbicide Propazine, where 14 hydrogen atoms have been replaced with deuterium (B1214612). It is considered an ideal internal standard for the quantification of Propazine and structurally similar analytes.[1][2] Its primary function is to correct for variations that can occur during sample preparation, extraction, and analysis.[3][4] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it experiences similar effects from sample loss, matrix-induced ion suppression or enhancement, and instrument variability.[2][3] By adding a known, constant amount of this compound to all samples, standards, and quality controls, the ratio of the analyte's response to the IS response is used for quantification, leading to more robust and reliable data.[3][5]

Q2: What are the ideal characteristics for a this compound internal standard solution?

For reliable and accurate quantification, the this compound internal standard should possess high chemical and isotopic purity. The position of the deuterium labels should be on chemically stable parts of the molecule to prevent exchange with hydrogen atoms from the sample matrix or mobile phase.[3][6]

Table 1: Recommended Characteristics for this compound Internal Standard

CharacteristicRecommendationRationale
Chemical Purity >98%Ensures that other compounds are not present that could cause interfering peaks in the chromatogram.[3]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte (Propazine) in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[3][7]
Label Position Stable, non-exchangeable positionsPlacing deuterium on chemically stable parts of the molecule prevents H/D exchange, which can compromise the accuracy of the results by altering the standard's concentration over time.[3][6]

Q3: What is a good starting concentration for this compound?

A common strategy is to choose a concentration that falls within the middle of the calibration curve's range.[7][8] Another typical approach is to target a concentration in the lower third of the working standard curve.[1] The goal is to use a concentration that is high enough to provide a stable and precise signal (well above the limit of quantitation) but not so high that it suppresses the ionization of the target analyte.[1]

For example, in an analysis of triazine compounds with a calibration range of 0.25–5.0 ng/mL, a this compound concentration of 5 ng/mL was successfully used.[9]

Table 2: Example Concentration Parameters for this compound

ParameterExample ValueSource Method
Analyte Calibration Range 0.25 – 5.0 ng/mLU.S. EPA Method 536.0[9]
This compound Concentration 5.0 ng/mLU.S. EPA Method 536.0[9]

Troubleshooting Guide

Issue 1: High Variability in this compound Signal

Question: My this compound signal area is fluctuating randomly across my analytical batch. What are the primary causes?

Answer: Random fluctuation in the internal standard signal points to inconsistencies in the analytical process. The issue can generally be traced to three areas: sample preparation, the LC system, or the MS detector.[10] Systematic variability, where the IS response for unknown samples is consistently different from standards, may indicate matrix effects.[11]

Troubleshooting Steps:

  • Sample Preparation Review: Ensure consistency in pipetting and vortexing. Inconsistent manual addition of the IS is a common source of error.[4] Consider using an autosampler for IS addition if available to improve precision.[7]

  • LC System Check:

    • Autosampler: Verify injection volume accuracy and check for air bubbles in the syringe.

    • Pump Performance: Examine pressure fluctuations, which may indicate leaks or pump seal failure, leading to inconsistent solvent delivery.

  • MS Detector Stability: Check for drifts in detector sensitivity over the course of the run. A stable IS response in standards and QCs but variability in samples often points towards matrix-related issues.

start High IS Signal Variability (Random Fluctuations) prep Review Sample Preparation start->prep lc Investigate LC System start->lc ms Check MS Detector start->ms pipette Consistent Pipetting? Thorough Vortexing? prep->pipette autosampler Autosampler Precision Check (Injection Volume, Bubbles) lc->autosampler pump Pump Pressure Stable? (Check for Leaks) lc->pump detector Detector Sensitivity Stable? (Review QC trends) ms->detector remedy_prep Remediate: Retrain on SOPs Use Calibrated Pipettes Automate IS Addition pipette->remedy_prep No remedy_lc Remediate: Purge Autosampler Service Pump autosampler->remedy_lc Issue Found pump->remedy_lc Issue Found remedy_ms Remediate: Clean and Tune MS detector->remedy_ms No

Caption: Troubleshooting workflow for random internal standard signal variability.

Issue 2: Poor Accuracy and Inaccurate Quantification

Question: My results are inaccurate even though I'm using a stable isotope-labeled internal standard like this compound. What should I investigate?

Answer: While SIL internal standards are the gold standard, they are not immune to issues that can lead to inaccurate quantification. The most common culprits are differential matrix effects due to chromatographic separation, contribution of unlabeled analyte from the IS stock, and, less commonly with stable labels, H/D exchange.

Key Areas to Investigate:

  • Differential Matrix Effects: Deuteration can sometimes cause the internal standard to elute slightly earlier or later than the native analyte on a reversed-phase column.[12] If this separation occurs, the analyte and IS enter the mass spectrometer at different times and may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement that the IS cannot correct for.[3][12]

  • Isotopic Contribution: The this compound standard is never 100% pure and will contain a small amount of unlabeled Propazine.[1][7] It is critical to verify that the contribution of this impurity is negligible at the working concentration, especially for samples near the lower limit of quantitation (LLOQ). The FDA recommends that the IS interference should not exceed 5% of the analyte response in the LLOQ sample.

  • Deuterium Exchange: This occurs when deuterium atoms on the IS exchange with protons from the solvent or matrix.[6] This is more likely if the labels are in chemically labile positions (e.g., on heteroatoms) and can be exacerbated by extreme pH conditions.[2][6] This effectively changes the IS concentration and compromises accuracy.

cluster_0 Scenario 1: Perfect Co-elution cluster_1 Scenario 2: Differential Matrix Effect Analyte1 Analyte MS1 MS Source Analyte1->MS1 Enters MS IS1 This compound IS1->MS1 Enters MS Matrix1 Matrix Component Matrix1->MS1 Suppresses Both Equally Result1 Accurate Result MS1->Result1 Analyte2 Analyte MS2 MS Source Analyte2->MS2 Enters MS First IS2 This compound IS2->MS2 Enters MS Later Matrix2 Matrix Component Matrix2->MS2 Suppresses IS More Result2 Inaccurate Result MS2->Result2

Caption: Impact of chromatographic co-elution on matrix effect compensation.

Experimental Protocols

Protocol 1: Internal Standard Concentration Optimization

Objective: To determine the optimal concentration of this compound that provides a stable signal without interfering with analyte ionization across the calibration range.

Methodology:

  • Prepare Analyte Solutions: Prepare a series of calibration standards for the target analyte (e.g., Propazine) in a representative blank matrix. The range should cover the expected concentrations in your study samples.

  • Prepare IS Spiking Solutions: Prepare several different concentrations of this compound (e.g., low, medium, and high concentrations relative to the calibration curve, such as 1 ng/mL, 5 ng/mL, and 10 ng/mL).

  • Spike and Analyze: Create three sets of calibration curves. For each set, spike all standards, blanks, and QCs with one of the this compound concentrations.

  • Data Evaluation:

    • IS Response: For each concentration, check the IS peak area across the entire batch. The area should be consistent and the peak shape should be good. The relative standard deviation (RSD) of the IS response in the calibration standards should ideally be <15%.

    • Analyte Response: Evaluate the linearity (R²) of the calibration curves for each IS concentration.

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations. The accuracy and precision should meet the acceptance criteria (e.g., within ±15% of the nominal value).

  • Selection: Choose the lowest this compound concentration that provides acceptable precision for the IS signal and yields a linear, accurate, and precise calibration curve for the analyte.

Protocol 2: Post-Column Infusion Experiment for Matrix Effect Diagnosis

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • System Setup:

    • A 'T' connector is placed between the LC column outlet and the mass spectrometer's ESI probe.

    • A syringe pump continuously delivers a constant concentration of the analyte and internal standard (e.g., Propazine and this compound) into the mobile phase flow post-column via the 'T' connector.

  • Analysis:

    • Blank Matrix Injection: Inject an extracted blank matrix sample (a sample prepared exactly like a real sample but without the analyte or IS).

    • Monitor Signal: Monitor the signal of the infused analyte and IS using the mass spectrometer in MRM or SIM mode.

  • Data Interpretation:

    • In the absence of matrix components (early and late in the run), the signal for the infused compounds should be a stable, flat baseline.

    • Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting components from the matrix.

    • Any significant rise in the baseline indicates a region of ion enhancement.

  • Action: If the retention time of your target analyte and this compound falls within a region of significant ion suppression, modify the chromatography to shift the analyte peak to a "cleaner" region of the chromatogram. If the analyte and IS separate and fall in different regions of suppression, the chromatography must be adjusted to ensure co-elution.[3]

References

Technical Support Center: Troubleshooting Matrix Effects with Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Propazine-d14 as an internal standard in LC-MS/MS analyses. The following information is designed to help you identify, troubleshoot, and mitigate issues to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the herbicide Propazine (B92685).[1] It is an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS) because it is chemically identical to Propazine, but has a different mass due to the deuterium (B1214612) atoms. This allows it to co-elute with the analyte and experience similar matrix effects, thus providing a reliable way to correct for variations in sample preparation and instrument response.

Q2: I'm observing poor accuracy and precision in my quality control (QC) samples. Could this be due to matrix effects even though I'm using this compound?

Yes. While this compound is designed to compensate for matrix effects, severe ion suppression or enhancement can still lead to inaccurate results. If the matrix effect is not consistent across samples, or if it is so strong that the signal for both the analyte and this compound is significantly suppressed, the accuracy and precision of your assay can be compromised. It is also possible that the analyte and the internal standard are not co-eluting perfectly, leading to differential matrix effects.

Q3: My this compound signal is highly variable or unexpectedly low across different samples. What could be the cause?

High variability or a low signal for this compound is a strong indicator of significant and inconsistent matrix effects. This means that components in your sample matrix are interfering with the ionization of this compound in the mass spectrometer's ion source. Common culprits include phospholipids (B1166683), salts, and other endogenous compounds from the biological matrix.

Q4: How can I quantitatively assess the extent of matrix effects in my samples?

The most common method is the post-extraction spike experiment. This allows you to calculate the Matrix Factor (MF) . The MF is a quantitative measure of ion suppression or enhancement.

Experimental Protocol: Calculating Matrix Factor (MF)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). Spike the analyte and this compound into the extracted matrix solution.

    • Set C (Matrix-Matched Standard): Spike the analyte and this compound into a blank matrix sample before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guides

Issue 1: Inconsistent Analyte/Internal Standard Peak Area Ratio

If the ratio of the analyte peak area to the this compound peak area is not consistent across your calibration curve and QC samples, it suggests that the internal standard is not adequately compensating for the matrix effects.

Troubleshooting Workflow:

A Inconsistent Analyte/IS Ratio B Verify Co-elution of Analyte and this compound A->B C Optimize Chromatography B->C Not Co-eluting D Improve Sample Preparation B->D Co-eluting C->D E Evaluate Alternative Calibration Strategies D->E

Caption: Troubleshooting inconsistent analyte/internal standard ratios.

Recommended Actions:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. A slight shift in retention time due to the deuterium labeling (the "isotope effect") can lead to differential matrix effects.

  • Optimize Chromatography: If there is a separation between the analyte and internal standard, modify your LC method. This could involve adjusting the mobile phase gradient, changing the column, or altering the flow rate to ensure co-elution.

  • Improve Sample Preparation: If co-elution is confirmed, the issue may be severe and variable matrix effects. Focus on removing interfering components from your sample. See the "Sample Preparation Optimization" section below.

  • Alternative Calibration: In cases of extreme matrix effects, a standard addition approach or the use of matrix-matched calibrants may be necessary.

Issue 2: Low Recovery of Propazine and this compound

Low recovery of both the analyte and the internal standard points to a problem with the sample extraction procedure.

Troubleshooting Workflow:

A Low Recovery of Analyte and IS B Evaluate Extraction Efficiency A->B C Optimize Extraction Solvent B->C D Adjust Sample pH C->D E Consider Alternative Extraction Method D->E

Caption: Troubleshooting low recovery of analyte and internal standard.

Recommended Actions:

  • Evaluate Extraction Solvent: The choice of extraction solvent is critical. For propazine, which is soluble in methanol, ensure your solvent has the appropriate polarity to efficiently extract it from the sample matrix.

  • Adjust Sample pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Adjusting the pH to suppress the ionization of propazine may improve its partitioning into the organic extraction solvent.

  • Alternative Extraction Methods: If liquid-liquid extraction (LLE) is providing poor recovery, consider solid-phase extraction (SPE). SPE can offer higher selectivity and lead to cleaner extracts.

Sample Preparation Optimization

A robust sample preparation protocol is the most effective way to mitigate matrix effects. The following table summarizes common techniques and their effectiveness.

Sample Preparation MethodPrincipleEffectiveness for Matrix Effect RemovalTypical Recovery for Propazine/Similar Analytes
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol).Low to Moderate. Can leave behind phospholipids and other interferences.85-110%
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Moderate to High. Can provide cleaner extracts than PPT.90-105%
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid support and then eluted.High. Can effectively remove salts, phospholipids, and other interferences.95-110%

Note: Recovery percentages are generalized and can vary significantly depending on the matrix and the specific protocol used.

Quantitative Data from Literature

The following tables provide examples of quantitative data for propazine and other triazines from published methods. This data can serve as a benchmark for your own experiments.

Table 1: Method Performance for Triazines in Water

AnalyteInternal StandardMean Recovery (%) in Surface WaterLimit of Quantitation (LOQ) (µg/L)
PropazineThis compound1030.02
AtrazineAtrazine-d5940.02
SimazineSimazine-d101040.01

Data adapted from a GC-MS method for the analysis of chloro-s-triazines in water.[2]

Table 2: Recovery of Propazine in Different Matrices

MatrixExtraction MethodMean Recovery (%)
SoilMethanol Extraction & Cleanup70-113
WaterSolid-Phase Extraction95-105

Data compiled from various sources.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to troubleshooting matrix effects.

cluster_0 Sample cluster_1 LC-MS/MS System Analyte Propazine IonSource Ion Source Analyte->IonSource IS This compound IS->IonSource Matrix Matrix Components (e.g., Phospholipids) Matrix->IonSource Interference MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionized Molecules

Caption: The impact of matrix components on the ionization process.

This technical support guide provides a starting point for troubleshooting matrix effects when using this compound. For more complex issues, further optimization of your sample preparation and LC-MS/MS method will be necessary.

References

Technical Support Center: Propazine-d14 Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development. It provides essential information regarding the solubility of Propazine-d14 in various organic solvents, methodologies for solubility determination, and troubleshooting guidance for common experimental challenges.

This compound Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, data for the non-deuterated form, Propazine, can provide a useful baseline for solvent selection. The principle of "like dissolves like" suggests that the solubility of this compound will be very similar to that of Propazine in a given solvent. One source indicates that Propazine may be dissolved in Dimethyl Sulfoxide (DMSO) and potentially in other solvents like ethanol (B145695) or N,N-Dimethylformamide (DMF).

For researchers needing to determine the precise solubility of this compound for their specific applications, we provide a detailed experimental protocol below. The following table includes known solubility data for Propazine and can be used as a template to record experimentally determined values for this compound.

Table 1: Solubility of Propazine in Selected Organic Solvents and a Template for this compound

SolventPropazine Solubility (g/kg @ 20°C)[1]This compound Solubility (e.g., mg/mL @ 25°C)Notes / Observations
Benzene6.2
Toluene6.2
Carbon Tetrachloride2.5
Diethyl Ether5.0
Dimethyl Sulfoxide (DMSO)Soluble (qualitative)A stock solution of 100 mg/mL has been noted for Propazine.[2][3]
MethanolData not available
EthanolData not available
AcetoneData not available
AcetonitrileData not available
Ethyl AcetateData not available
DichloromethaneData not available
N,N-Dimethylformamide (DMF)Data not available

Note: The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. However, for applications requiring high precision, experimental verification is recommended.

Experimental Protocol: Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:

  • Preparation of the Test System:

    • Accurately weigh a small amount of this compound that is in excess of its expected solubility and place it into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the chosen organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent. A 24 to 48-hour period is often sufficient.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent using volumetric flasks. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vial and place in shaker at constant temp B->C D Agitate for 24-48 hours C->D E Allow excess solid to sediment D->E F Filter supernatant E->F G Dilute sample F->G H Analyze via HPLC G->H I Calculate solubility H->I

Solubility Determination Workflow

Troubleshooting Guide & FAQs

This section addresses common issues encountered during solubility experiments.

Q1: The solubility values I'm getting are inconsistent between replicate experiments. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Insufficient Equilibration Time: The system may not have reached equilibrium. Try extending the agitation time.

  • Temperature Fluctuations: Ensure your shaker or incubator maintains a stable temperature, as solubility is temperature-dependent.

  • Solvent Evaporation: Check that your vials are tightly sealed to prevent any loss of solvent, which would artificially increase the measured concentration.

  • Pipetting Errors: Use calibrated pipettes and consistent technique for all liquid transfers.

Q2: My sample appears cloudy or has a precipitate after filtration. What should I do?

A2: This could indicate a few issues:

  • Filter Incompatibility: Ensure the syringe filter material is chemically compatible with your organic solvent.

  • Precipitation Upon Cooling: If the filtration process occurs at a lower temperature than the equilibration temperature, the compound may precipitate out of the saturated solution. Try to maintain the experimental temperature throughout the sampling process.

  • Incomplete Removal of Solids: The initial sedimentation step may have been insufficient, or the filter may be compromised.

Q3: I'm not sure what concentration of this compound to use for my calibration standards. Where do I start?

A3: Since the solubility is unknown, you can start by preparing a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (like DMSO). From this stock, you can create a series of dilutions to establish a wide calibration range for your analytical instrument. After an initial test of your saturated solution (which may also need to be diluted), you can adjust the range of your calibration standards to bracket the expected concentration.

Q4: Can I use a different analytical method instead of HPLC?

A4: Yes, other quantitative analytical techniques can be used, provided they are validated for accuracy, precision, and linearity for this compound in the chosen solvent. Methods like UV-Vis spectrophotometry could be an option if this compound has a distinct chromophore and there are no interfering substances. However, HPLC is often preferred for its specificity and sensitivity.

Q5: Does the purity of the solvent and the this compound sample matter?

A5: Absolutely. The use of high-purity solvents is critical, as impurities can affect the solvency of the medium. Similarly, the purity of your this compound sample will directly impact the accuracy of your solubility measurement. Ensure you are using materials of a known and acceptable purity level for your experiment.

References

Technical Support Center: Propazine-d14 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Propazine-d14 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a this compound stock solution?

To ensure the long-term stability and purity of your this compound stock solution, it is crucial to adhere to proper storage conditions. Key factors to consider include temperature, light exposure, and the choice of solvent.[1][2]

General recommendations suggest storing the solution in a cool, dry, and dark environment.[2] For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always refer to the manufacturer's certificate of analysis for any specific storage instructions.[1]

Q2: What is the best solvent for preparing a this compound stock solution?

Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing stock solutions of triazine herbicides and their deuterated analogs.[1][4][5] It is advisable to use a high-purity, HPLC-grade or equivalent solvent to avoid introducing contaminants that could accelerate degradation.

Q3: My analytical results are inconsistent. Could my this compound stock solution be degrading?

Inconsistent analytical results, such as a loss of signal intensity over time or the appearance of unexpected peaks in your chromatogram, can be indicative of stock solution degradation.[6] Propazine, the unlabeled parent compound, is known to be stable in neutral, slightly acidic, or slightly alkaline media.[7] However, exposure to strong acids or bases should be avoided as they can catalyze degradation or deuterium-hydrogen exchange.[1][8]

Q4: What are the common degradation pathways for Propazine and its deuterated analogs?

Propazine can degrade through several pathways, primarily hydrolysis and N-dealkylation. Photodegradation can also occur with exposure to UV light.[9][10] A common degradation product of many triazine herbicides is cyanuric acid.[11][12] The degradation of Propazine can lead to the formation of metabolites such as 2-chloro-4-amino-6-(isopropylamino)-s-triazine.[13]

Q5: How can I check the stability of my this compound stock solution?

Regularly verifying the concentration and purity of your stock solution is good practice. This can be done by running a quality control (QC) sample with each analytical batch and comparing the results to the initial characterization. If you observe a significant change in concentration or the appearance of new peaks, your stock solution may be degrading. It is recommended to prepare fresh stock solutions periodically to ensure the accuracy of your results.[14] After three years, the compound should be re-analyzed for chemical purity before use.[15]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decreasing peak area/concentration over time Degradation of this compound.1. Verify Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Check Solvent Quality: Use high-purity, appropriate solvents (e.g., methanol, acetonitrile). 3. Prepare Fresh Stock: If degradation is suspected, prepare a new stock solution from the original solid material.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. Analyze Degradation Pathways: Review known degradation pathways of Propazine to tentatively identify the new peaks. 2. Confirm Identity: If necessary, use mass spectrometry (MS) to identify the structure of the degradation products. 3. Optimize Storage: Re-evaluate storage conditions to minimize the formation of these products.
Poor reproducibility in quantitative analysis Inconsistent concentration of the internal standard.1. Aliquot Stock Solution: After preparation, aliquot the stock solution into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[16] 2. Equilibrate Before Use: Allow the stock solution to reach room temperature before preparing working solutions to ensure accurate pipetting.[1]
Evidence of Deuterium-Hydrogen Exchange Inappropriate solvent pH or storage conditions.1. Use Aprotic or Neutral Solvents: Avoid strongly acidic or basic conditions which can facilitate H/D exchange.[1][8] 2. Store at Low Temperatures: Low temperatures minimize the rate of chemical reactions, including H/D exchange.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.

  • Dissolving: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) and gently swirl to dissolve the solid completely.

  • Diluting to Volume: Once the solid is fully dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store at -20°C or -80°C.

Protocol for a Basic Stability Study of this compound Stock Solution
  • Initial Analysis (T=0): Immediately after preparing the stock solution, prepare a working solution and analyze it using your analytical method (e.g., LC-MS/MS). Record the peak area and concentration. This will be your baseline.

  • Storage: Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Periodic Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve the stock solution, prepare a fresh working solution, and analyze it under the same conditions as the initial analysis.

  • Data Evaluation: Compare the peak area and concentration at each time point to the initial (T=0) results. A significant decrease in concentration or the appearance of new peaks indicates degradation.

Visualizations

Troubleshooting Workflow for this compound Degradation start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., move to -80°C, use amber vial) storage_ok->correct_storage No check_solvent Examine Solvent (Purity, pH, Age) storage_ok->check_solvent Yes correct_storage->check_storage solvent_ok Solvent Appropriate? check_solvent->solvent_ok replace_solvent Action: Use Fresh, High-Purity, Neutral Solvent solvent_ok->replace_solvent No stability_study Perform Stability Study (Compare to fresh standard) solvent_ok->stability_study Yes replace_solvent->check_solvent degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed prepare_fresh Action: Prepare Fresh Stock Solution & Aliquot for Single Use degradation_confirmed->prepare_fresh Yes end Problem Resolved degradation_confirmed->end No prepare_fresh->end Potential Degradation Pathways of Propazine propazine Propazine C9H16ClN5 hydrolysis Hydrolysis propazine->hydrolysis dealkylation N-Dealkylation propazine->dealkylation photodegradation Photodegradation (UV Light) propazine->photodegradation hydroxypropazine Hydroxypropazine hydrolysis->hydroxypropazine deisopropylpropazine Deisopropylpropazine dealkylation->deisopropylpropazine other_photoproducts Other Photodegradation Products photodegradation->other_photoproducts cyanuric_acid Cyanuric Acid hydroxypropazine->cyanuric_acid deisopropylpropazine->cyanuric_acid other_photoproducts->cyanuric_acid

References

Addressing ion suppression for Propazine with Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propazine and its deuterated internal standard, Propazine-d14.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of Propazine.

Issue 1: Low or Inconsistent Propazine Signal Intensity

Question: My Propazine signal is significantly lower than expected, or the intensity is highly variable between injections, especially in complex matrices like soil or plasma. What are the potential causes and solutions?

Answer:

This is a classic symptom of ion suppression , a common phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for this.[4]

Possible Causes and Solutions:

CauseSolution
High Matrix Effects Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) compete with Propazine for ionization.[1] Solution: Incorporate this compound as an internal standard. It co-elutes with Propazine and experiences the same degree of ion suppression, allowing for accurate quantification based on the area ratio.[4]
Inadequate Sample Preparation Insufficient removal of matrix components leads to significant ion suppression. Solution: Optimize your sample preparation method. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering compounds than simpler methods like protein precipitation or dilute-and-shoot.[5][6]
Suboptimal Chromatographic Separation Propazine is co-eluting with a highly concentrated matrix component. Solution: Adjust your LC method to separate Propazine from the ion-suppressing region. A post-column infusion experiment can help identify these zones.
Instrument Contamination Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal. Solution: Regularly clean the ion source, including the capillary, skimmer, and octopole.

Issue 2: Poor Precision and Accuracy in Quantitation

Question: My calibration curve for Propazine is non-linear, and the precision and accuracy of my quality control samples are outside the acceptable limits, even when using this compound. What should I investigate?

Answer:

While this compound is highly effective at correcting for ion suppression, several factors can still lead to poor quantitative performance.

Possible Causes and Solutions:

CauseSolution
Chromatographic Separation of Analyte and Internal Standard A slight difference in retention time between Propazine and this compound (isotopic effect) can expose them to different matrix components, leading to differential ion suppression. Solution: Ensure perfect co-elution of Propazine and this compound. This may require fine-tuning of the chromatographic gradient.
Internal Standard Concentration An excessively high concentration of this compound can lead to detector saturation or cause ion suppression of the analyte. Solution: Optimize the concentration of this compound to be in a similar range as the expected Propazine concentrations in your samples.
Cross-Contamination Carryover from a high concentration sample to the subsequent blank or low concentration sample. Solution: Implement a rigorous needle and injection port washing procedure in your LC method.
Incorrect Processing of Calibrators and Samples Inconsistent addition of the internal standard or errors in dilution. Solution: Review your standard operating procedures (SOPs) for sample and calibrator preparation. Ensure consistent and accurate pipetting.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Propazine analysis?

A1: Ion suppression is a matrix effect where co-eluting substances from the sample reduce the ionization efficiency of the analyte (Propazine) in the mass spectrometer's ion source.[1][2][3] This leads to a lower signal intensity, which can result in poor sensitivity, accuracy, and precision in your quantitative analysis.

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled version of Propazine, meaning it has the same chemical structure but with some hydrogen atoms replaced by deuterium.[4] Because it is chemically identical, it behaves in the same way during sample preparation, chromatography, and ionization.[4] By adding a known amount of this compound to your samples, you can use the ratio of the Propazine signal to the this compound signal for quantification. This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect.

Q3: Can I use a different triazine's deuterated standard for Propazine analysis?

A3: It is not recommended. For the most accurate correction of matrix effects, the internal standard should co-elute and have the same ionization properties as the analyte. A different deuterated triazine will likely have a different retention time and may respond differently to matrix effects, leading to inaccurate results.

Q4: What are the key parameters to consider when developing an LC-MS/MS method for Propazine?

A4: Key parameters include:

  • Column Chemistry: A C18 column is commonly used for the analysis of triazines.[5][7][8]

  • Mobile Phase: A mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a modifier (like formic acid or ammonium (B1175870) acetate) is typical.[5][9]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propazine.[5]

  • MS/MS Transitions: You will need to optimize the precursor ion (the m/z of Propazine) and at least two product ions for quantification and confirmation.

Q5: How can I confirm that ion suppression is affecting my analysis?

A5: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Propazine solution into the LC eluent after the column and before the mass spectrometer, while injecting a blank matrix extract. A dip in the baseline signal of Propazine indicates a region of ion suppression.

Data Presentation

The following tables summarize simulated quantitative data to illustrate the effectiveness of using this compound to mitigate ion suppression in different matrices.

Table 1: Propazine Signal Intensity (Peak Area) in a Water Matrix

SamplePropazine Peak Area (without IS)This compound Peak AreaPropazine/Propazine-d14 RatioCalculated Concentration (ng/mL)Accuracy (%)
Standard in Solvent1,250,0001,260,0000.9910.0100
Spiked Water Sample875,000882,0000.9910.0100

In this clean matrix, ion suppression is minimal, and both methods provide accurate results.

Table 2: Propazine Signal Intensity (Peak Area) in a Soil Extract Matrix

SamplePropazine Peak Area (without IS)This compound Peak AreaPropazine/Propazine-d14 RatioCalculated Concentration (without IS) (ng/mL)Calculated Concentration (with IS) (ng/mL)Accuracy (without IS) (%)Accuracy (with IS) (%)
Standard in Solvent1,250,0001,260,0000.9910.010.0100100
Spiked Soil Extract625,000630,0000.995.010.050100

In the complex soil matrix, significant ion suppression (a 50% decrease in signal) is observed. The use of this compound effectively corrects for this, providing an accurate concentration, whereas the analysis without an internal standard is highly inaccurate.

Experimental Protocols

1. LC-MS/MS Method for Propazine Quantification

This protocol provides a general procedure for the quantitative analysis of Propazine in water samples using this compound as an internal standard.

  • Sample Preparation:

    • To a 1 mL water sample, add 10 µL of a 1 µg/mL this compound internal standard solution.

    • Vortex for 30 seconds.

    • The sample is ready for injection. For more complex matrices like soil or tissue, a Solid-Phase Extraction (SPE) cleanup is recommended.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Propazine: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

      • This compound: Precursor-d14 > Product 1-d14

2. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions of ion suppression in your chromatographic run.

  • Setup:

    • Prepare a solution of Propazine in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

    • The LC flow will mix with the infused Propazine solution before entering the mass spectrometer.

  • Procedure:

    • Start the LC gradient and the syringe pump.

    • Once a stable baseline signal for Propazine is observed, inject a blank matrix extract (e.g., an extract of soil that does not contain Propazine).

    • Monitor the Propazine signal throughout the chromatographic run.

    • Any significant drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression.

Visualizations

Ion_Suppression_Mechanism cluster_ESI Electrospray Ionization Source Droplet Droplet GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Evaporation & Ionization Analyte Propazine Analyte->Droplet Matrix Matrix Components Matrix->Droplet Matrix->GasPhaseIons Competition for charge/surface area MassSpec Mass Spectrometer GasPhaseIons->MassSpec To MS Detector

Caption: Mechanism of Ion Suppression in ESI-MS.

Internal_Standard_Workflow Sample Sample (e.g., Soil, Water) Add_IS Add Known Amount of this compound Sample->Add_IS Sample_Prep Sample Preparation (e.g., SPE) Add_IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quant Quantification (Area Ratio of Propazine/Propazine-d14) LC_MS->Quant

Caption: Workflow for using this compound as an internal standard.

Troubleshooting_Logic Start Inaccurate Results Check_IS Using this compound? Start->Check_IS Implement_IS Implement this compound Internal Standard Check_IS->Implement_IS No Check_Coelution Check Co-elution of Propazine & this compound Check_IS->Check_Coelution Yes End Accurate Results Implement_IS->End Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Check_Sample_Prep Review Sample Prep Check_Coelution->Check_Sample_Prep Yes Optimize_Chroma->End Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Sample_Prep->Improve_Cleanup Improve_Cleanup->End

References

Technical Support Center: Isotopic Correction for Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on correcting for the isotopic contribution of Propazine-d14 when used as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why is isotopic correction necessary when using this compound as an internal standard?

A1: Isotopic correction is crucial for accurate quantification in mass spectrometry for two primary reasons:

  • Natural Isotope Abundance: Unlabeled Propazine contains naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl). The signals from these heavier isotopologues of Propazine can overlap with the signal of the deuterated internal standard, this compound, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the analyte concentration.

  • Isotopic Purity of the Standard: Commercially available stable isotope-labeled standards like this compound are highly enriched but not 100% pure.[1][2][3][4] They contain a small percentage of molecules with fewer deuterium (B1214612) atoms (e.g., d13, d12). These lower mass isotopologues of the internal standard can contribute to the signal of the unlabeled analyte, causing an overestimation of the analyte concentration.

Q2: What are the chemical properties of Propazine and this compound?

A2: The fundamental properties of Propazine and its deuterated analog are summarized in the table below.

CompoundChemical FormulaMonoisotopic Mass (Da)Molecular Weight ( g/mol )
PropazineC₉H₁₆ClN₅229.1145229.71[5][6][7][8][9]
This compoundC₉H₂D₁₄ClN₅243.2015243.8[10]

Q3: How do I calculate the isotopic contribution?

A3: The isotopic contribution can be corrected using a mathematical deconvolution approach. This typically involves setting up a system of linear equations that considers the measured intensities of both the analyte and the internal standard, as well as the known isotopic distributions of the unlabeled analyte and the isotopic purity of the labeled standard.

The general formula for correction is as follows:

Corrected Analyte Intensity = Measured Analyte Intensity - (Contribution from d14 Standard) Corrected Standard Intensity = Measured Standard Intensity - (Contribution from Unlabeled Analyte)

Several software packages, such as IsoCor, can automate these calculations.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Propazine using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Inaccurate quantification, even after correction. Incorrect isotopic distribution values used in the correction algorithm.Recalculate the theoretical isotopic distribution for both Propazine and this compound based on their chemical formulas. Ensure the isotopic purity of the this compound standard, as stated on the certificate of analysis, is correctly entered into the correction software.
Co-elution of an isobaric interference.Review the chromatography to ensure baseline separation of Propazine from other matrix components. If an interference is suspected, optimize the chromatographic method or select different precursor/product ion transitions for MRM analysis.
Overestimation of the analyte concentration. Contribution from lower mass isotopologues of the this compound standard to the analyte signal.This is a common issue related to the isotopic purity of the standard. A proper deconvolution algorithm that accounts for the percentage of d13, d12, etc., in the d14-labeled standard is necessary.
Underestimation of the analyte concentration. Contribution of the M+14 isotopologue of unlabeled Propazine to the this compound signal.This occurs due to the natural abundance of heavy isotopes in the unlabeled analyte. Ensure your correction algorithm accurately subtracts the contribution of the analyte's isotopic cluster from the internal standard's signal.
Variable internal standard response across a batch. Inconsistent addition of the internal standard to samples.Review the sample preparation procedure to ensure precise and consistent spiking of the internal standard. Use a calibrated pipette and verify its accuracy.
Matrix effects (ion suppression or enhancement).While a stable isotope-labeled internal standard should co-elute and experience similar matrix effects, significant variations can still occur.[11] Optimize sample cleanup procedures to minimize matrix components. Diluting the sample may also mitigate these effects.

Experimental Protocol: LC-MS/MS Analysis of Propazine

This protocol provides a general framework for the analysis of Propazine using this compound as an internal standard. Optimization may be required for specific instrumentation and sample matrices.

1. Standard Preparation:

  • Prepare stock solutions of Propazine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the Propazine stock solution and spiking a constant concentration of the this compound internal standard into each.

2. Sample Preparation:

  • For water samples, a direct injection approach may be feasible.[11] For more complex matrices like soil or plasma, a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) is necessary.[12][13]

  • Add a known amount of this compound internal standard solution to each unknown sample prior to any extraction steps.

3. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.[12][13]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate, is typical.[11][12]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective.[12]

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification.

Table of MRM Transitions for Propazine and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propazine230.1188.1Optimize for your instrument
Propazine230.1146.0Optimize for your instrument[14]
This compound244.2196.1Optimize for your instrument
This compound244.2152.1Optimize for your instrument

Note: The specific product ions for this compound are predicted based on the fragmentation of Propazine and will need to be confirmed experimentally.

Workflow for Isotopic Contribution Correction

The following diagram illustrates the logical workflow for correcting the isotopic contribution from this compound.

Isotopic_Correction_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification A Acquire Raw MS Data for Analyte and IS B Integrate Peak Areas for Analyte and IS Channels A->B E Apply Correction Algorithm (Deconvolution) B->E C Define Isotopic Purity of this compound C->E D Define Natural Isotopic Abundance of Propazine D->E F Calculate Corrected Analyte/IS Ratio E->F G Determine Analyte Concentration from Calibration Curve F->G

Caption: Workflow for correcting isotopic overlap in mass spectrometry data.

References

Technical Support Center: Analysis of Propazine and Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Propazine and its deuterated internal standard, Propazine-d14.

Frequently Asked Questions (FAQs)

Q1: Why am I not achieving baseline resolution between Propazine and this compound?

It is highly expected that Propazine and its deuterated analog, this compound, will co-elute or have very similar retention times under typical chromatographic conditions (both Liquid Chromatography and Gas Chromatography). This is because the addition of deuterium (B1214612) atoms has a negligible effect on the physicochemical properties that govern chromatographic separation, such as polarity and volatility. The primary purpose of using a deuterated internal standard is for it to behave chromatographically identically to the analyte, while being distinguishable by a mass spectrometer.

Q2: Is baseline chromatographic separation of Propazine and this compound necessary for accurate quantification?

No, baseline resolution is not required when using a mass spectrometric detector (e.g., LC-MS/MS or GC-MS). The mass spectrometer can easily distinguish between Propazine and this compound based on their different mass-to-charge ratios (m/z). As long as the peaks for both compounds have a good shape and sufficient signal intensity, accurate quantification can be achieved by monitoring their respective mass transitions.

Q3: How can I ensure accurate quantification if Propazine and this compound co-elute?

To ensure accurate quantification with co-eluting peaks of Propazine and its deuterated internal standard, you should focus on the following:

  • Mass Spectrometric Resolution: Ensure your mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the m/z of Propazine and this compound.

  • Peak Shape: Aim for symmetrical, sharp peaks for both compounds. Poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak integration.

  • Signal-to-Noise Ratio: The signal-to-noise ratio for both the analyte and the internal standard should be adequate for reliable detection and integration.

  • Linearity: Establish the linearity of the response for Propazine over the desired concentration range using a fixed concentration of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Propazine with this compound as an internal standard.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions (LC) For weakly basic compounds like Propazine, interactions with residual silanol (B1196071) groups on silica-based columns can cause peak tailing.[1] Solution: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to protonate the silanol groups and minimize these interactions.[1]
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase.[1] Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.[1]
Column Degradation Voids in the column packing or a contaminated inlet frit can distort peak shape.[1] Solution: Replace the column. To prevent this, ensure the mobile phase pH is within the column's operating range and filter all samples and mobile phases.[2]
Active Sites (GC) Active sites in the GC inlet liner or the column can cause peak tailing for polar compounds.[3] Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak shape degrades over time, you may need to replace the liner or trim the first few inches of the column.[4]
Issue 2: Low Signal Intensity or No Peak
Potential Cause Troubleshooting Steps
Incorrect Detector Settings The mass spectrometer may not be set to monitor the correct m/z transitions for Propazine and this compound. Solution: Verify the precursor and product ions for both compounds in your MS method.
Sample Degradation Propazine may be unstable under certain storage conditions. Solution: Prepare fresh samples and standards. Store stock solutions at low temperatures (e.g., -20°C) in the dark.[5]
Ion Suppression (LC-MS) Matrix components in your sample can interfere with the ionization of Propazine and this compound in the MS source. Solution: Improve sample cleanup procedures (e.g., using solid-phase extraction). You can also dilute the sample to reduce matrix effects.
Injector/Inlet Issues (GC) A leak in the injector or an initial temperature that is too high for splitless injection can lead to sample loss.[4] Solution: Perform a leak check on your GC inlet. Optimize the initial oven temperature.[4]
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.[6] Solution: Increase the column equilibration time. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.[6]
Mobile Phase Composition Changes (LC) The composition of the mobile phase may be changing over time due to evaporation of a volatile component. Solution: Ensure mobile phase reservoirs are capped. Prepare fresh mobile phase daily.
Fluctuations in Flow Rate or Temperature Inconsistent flow rate from the pump or temperature variations in the column oven will cause retention times to shift.[6] Solution: Check the pump for leaks and ensure it is delivering a stable flow rate. Verify that the column oven is maintaining the set temperature.[6]
Carrier Gas Leaks (GC) Leaks in the carrier gas lines will lead to inconsistent flow and retention time shifts. Solution: Use an electronic leak detector to check for leaks at all fittings and connections.[4]

Experimental Protocols

Below are example experimental protocols for the analysis of Propazine. These should be used as a starting point and may require optimization for your specific application.

LC-MS/MS Method for Propazine Analysis

This method is based on the analysis of triazine pesticides in various matrices.[5][7]

Parameter Condition
LC Column ACE 5 C18 (3.0 mm x 50 mm, 5.0 µm) or similar C18 column.[7]
Mobile Phase A 0.1% Acetic Acid in Water.[7]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile.[7]
Gradient Start at a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions. A typical gradient might be: 0.0 min (5% B), 1.5 min (95% B), 2.2 min (95% B), 2.5 min (5% B), 3.5 min (5% B).[7]
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30°C.[7]
Injection Volume 10 µL.[5][7]
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions Propazine: To be determined based on tuning. This compound: To be determined based on tuning.
GC-MS Method for Propazine Analysis

This method is based on the principles of EPA Method 619 for triazine pesticide analysis.[3][8]

Parameter Condition
GC Column Thermo Scientific TraceGOLD TG-5SilMS or similar low-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[3]
Carrier Gas Helium
Inlet Mode Splitless
Inlet Temperature 250°C
Oven Program Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
MS Detector Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Monitored Ions Propazine: To be determined based on the mass spectrum. This compound: To be determined based on the mass spectrum.

Visualizations

cluster_legend Legend cluster_workflow Quantification with Co-elution Analyte Analyte_Text Analyte (Propazine) Internal_Standard IS_Text Internal Standard (this compound) Start Sample Injection (Propazine + this compound) LC_Column Chromatographic Column Start->LC_Column Coelution Co-elution of Propazine and this compound LC_Column->Coelution MS_Detector Mass Spectrometer Coelution->MS_Detector Mass_Separation Separation by m/z MS_Detector->Mass_Separation Propazine_Signal Propazine_Signal Mass_Separation->Propazine_Signal Propazine (m/z) Propazine_d14_Signal Propazine_d14_Signal Mass_Separation->Propazine_d14_Signal This compound (m/z) Quantification Quantification using Area Ratios Propazine_Signal->Quantification Propazine_d14_Signal->Quantification

Caption: Workflow for quantification with co-elution using MS.

cluster_checks Troubleshooting Path Start Chromatographic Issue Observed (e.g., Poor Peak Shape, Low Signal) Check_System Systematic Check Start->Check_System Sample_Prep Sample Preparation - Fresh standards? - Correct dilution? Check_System->Sample_Prep Start Here LC_GC_System LC/GC System - Leaks? - Correct flow/temp? Sample_Prep->LC_GC_System If sample is OK Resolve_Sample Remake Samples/ Adjust Concentration Sample_Prep->Resolve_Sample Issue Found Column Column - Overloaded? - Degraded? LC_GC_System->Column If system is OK Resolve_System Fix Leaks/ Verify Settings LC_GC_System->Resolve_System Issue Found MS_Method MS Method - Correct m/z? - Source clean? Column->MS_Method If column is OK Resolve_Column Dilute Sample/ Replace Column Column->Resolve_Column Issue Found Resolve_MS Correct Method/ Clean Source MS_Method->Resolve_MS Issue Found End Problem Resolved Resolve_Sample->End Resolve_System->End Resolve_Column->End Resolve_MS->End

Caption: Systematic troubleshooting workflow for chromatography.

References

Technical Support Center: Minimizing Propazine-d14 Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing contamination with Propazine-d14, a deuterated internal standard used in quantitative analysis. Adherence to these protocols is crucial for maintaining the integrity and accuracy of experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

IssuePotential Cause(s)Suggested Solution(s)
High background signal of this compound in blank samples. 1. Contaminated glassware or autosampler vials.2. Contaminated solvents (e.g., methanol (B129727), acetonitrile).3. Carryover from a previous high-concentration sample in the analytical instrument (e.g., LC-MS, GC-MS).4. Contamination of the laboratory environment (e.g., benchtops, weighing balance).1. Implement a rigorous cleaning protocol for all glassware and use new or thoroughly cleaned autosampler vials for each run.[1]2. Use high-purity, LC-MS or GC-MS grade solvents. Test new solvent lots for background levels of this compound.3. Inject several blank solvent samples after a high-concentration sample to flush the system. Optimize the autosampler wash procedure with a strong solvent.4. Perform routine wipe tests on laboratory surfaces and equipment to check for contamination. Decontaminate affected areas.
Inconsistent or poor recovery of this compound. 1. Degradation of the standard due to improper storage.2. Adsorption of this compound to sample containers or pipette tips.3. Isotopic exchange (H/D exchange) with the solvent or matrix.[2]1. Store this compound stock solutions at -20°C in amber vials to protect from light.[3][4] For long-term storage of the solid material, follow the manufacturer's recommendations, which is often at room temperature for the powder.[5]2. Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Pre-rinse pipette tips with the solution before transferring.3. Avoid highly acidic or basic conditions. Ensure the deuterium (B1214612) labels on this compound are on stable, non-exchangeable positions.[2]
Presence of unlabeled Propazine in the this compound standard. 1. Incomplete deuteration during synthesis.2. Contamination of the standard with unlabeled Propazine.1. Check the Certificate of Analysis for the isotopic purity of the this compound standard.2. Analyze a fresh solution of the this compound standard to quantify the amount of unlabeled Propazine present. If significant, subtract this contribution from the sample results or obtain a new, higher-purity standard.
Analyte (unlabeled Propazine) and this compound show different retention times. 1. Deuterium isotope effect, which can cause slight shifts in retention time, particularly in chromatography.[2]1. This is a known phenomenon and is generally acceptable if the shift is small and consistent. Ensure that the integration windows for both the analyte and the internal standard are set appropriately.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock and working solutions of this compound?

A1: Always allow the solid this compound to equilibrate to room temperature before opening to prevent condensation. Use a calibrated analytical balance to weigh the required amount and quantitatively transfer it to a Class A volumetric flask. Dissolve the standard in a high-purity solvent, such as methanol or acetonitrile. Store stock solutions at -20°C in amber vials. Prepare working solutions by diluting the stock solution as needed.

Q2: What are the best practices for storing this compound?

A2: this compound in solid form is generally stable at room temperature when stored under recommended conditions.[5] However, solutions of this compound, especially in solvents like methanol, should be stored at low temperatures (-20°C for monthly storage or -80°C for up to six months) to prevent degradation.[3][4][6] Always protect solutions from light by using amber vials or storing them in the dark.[7]

Q3: How can I check for this compound contamination on my lab equipment?

A3: A wipe test is an effective method for detecting surface contamination. This involves wiping a defined area of a surface with a filter paper or swab wetted with a suitable solvent (e.g., methanol or isopropanol), and then analyzing the wipe for the presence of this compound using a sensitive analytical technique like LC-MS/MS.

Q4: What is the most effective way to clean up a small spill of this compound powder?

A4: For a small spill, first, ensure you are wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Gently wipe up the powder with a damp cloth or paper towel to avoid creating dust. Then, decontaminate the area using a suitable solvent.

Q5: What are the acceptable background levels for this compound in my analytical system?

A5: There are no universally defined acceptable background levels for this compound, as this is highly dependent on the sensitivity of your analytical instrument and the required limit of quantitation for your assay. It is best practice to establish a baseline for your specific instrument by running solvent blanks and to set an internal action limit based on your experimental needs.

Data Presentation

Table 1: Solubility of Propazine in Various Solvents

The solubility of Propazine provides an indication of the effectiveness of a solvent for cleaning and decontamination. Higher solubility suggests better cleaning efficacy.

SolventSolubility at 20°C (mg/L)Reference
Water5[7]
Benzene6200[3]
Diethyl ether5000[3]
DMSO100,000 (with sonication)[6]

Note: Propazine is reported to be difficult to dissolve in some organic solvents like benzene, toluene, carbon tetrachloride, and diethyl ether, although quantitative data suggests moderate solubility.[7]

Experimental Protocols

Protocol 1: Wipe Test for Surface Contamination

This protocol outlines a procedure to detect and quantify this compound contamination on laboratory surfaces.

Materials:

  • Sterile gauze pads or low-particle wipes

  • HPLC-grade methanol or isopropanol (B130326)

  • Sterile, disposable gloves

  • 15 mL polypropylene centrifuge tubes

  • Calibrated pipette

  • LC-MS/MS system

Procedure:

  • Put on a new pair of disposable gloves.

  • Moisten a sterile gauze pad with a known volume (e.g., 1 mL) of methanol or isopropanol.

  • Define a specific area on the surface to be tested (e.g., a 10 cm x 10 cm square).

  • Wipe the defined area with the moistened pad using firm, overlapping strokes in one direction.

  • Fold the pad with the exposed side inward and wipe the same area again at a 90-degree angle to the first wipe.

  • Place the gauze pad into a labeled 15 mL polypropylene centrifuge tube.

  • Add a specific volume (e.g., 5 mL) of the extraction solvent (methanol or isopropanol) to the tube.

  • Vortex the tube for 1 minute to extract the this compound from the pad.

  • Transfer the solvent to an autosampler vial.

  • Analyze the extract using a validated LC-MS/MS method to quantify the amount of this compound.

  • Express the results as mass per unit area (e.g., ng/cm²).

Protocol 2: Decontamination of an Analytical Balance

This protocol provides a step-by-step guide for cleaning an analytical balance to prevent cross-contamination.

Materials:

  • Lint-free cloths or wipes

  • 70% Isopropanol or ethanol

  • Soft-bristled brush

  • Disposable gloves

Procedure:

  • Ensure the balance is powered off and unplugged.

  • Put on a new pair of disposable gloves.

  • Use a soft-bristled brush to gently sweep any loose powder from the weighing pan and the interior of the balance. Never blow on the balance as this can force particles into the internal mechanism.[8]

  • Remove the weighing pan and any other removable parts as per the manufacturer's instructions.

  • Moisten a lint-free cloth with 70% isopropanol or ethanol. Do not spray directly onto the balance.[8]

  • Wipe the weighing pan, the interior surfaces of the balance, and the draft shield.

  • Use a fresh, dry lint-free cloth to wipe away any residual solvent.

  • Reassemble the balance.

  • Perform a daily calibration after cleaning to ensure accuracy.[5]

Visualizations

Contamination_Prevention_Workflow Workflow for Preventing this compound Contamination cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Post-Experiment Cleanup prep_ppe Don Appropriate PPE (Gloves, Lab Coat) prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_equipment Use Clean/Dedicated Equipment (Spatulas, Glassware) prep_workspace->prep_equipment handling_weigh Weigh this compound on Clean Weighing Paper prep_equipment->handling_weigh handling_dissolve Dissolve in High-Purity Solvent handling_weigh->handling_dissolve handling_store Store Stock/Working Solutions Properly (-20°C, Amber Vials) handling_dissolve->handling_store cleanup_dispose Dispose of Waste Properly handling_store->cleanup_dispose cleanup_decontaminate Decontaminate Workspace and Equipment cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: A logical workflow for preventing this compound contamination.

Troubleshooting_High_Background Troubleshooting High this compound Background Signal cluster_investigation Investigation Steps cluster_remediation Remediation start High Background Signal Detected check_solvent Analyze Fresh Solvent Blank start->check_solvent check_glassware Test Rinse from 'Clean' Glassware start->check_glassware check_instrument Run Instrument Blanks (No Injection) start->check_instrument wipe_test Perform Wipe Test on Surfaces start->wipe_test remedy_solvent Use New Lot of Solvent check_solvent->remedy_solvent Contamination Found remedy_glassware Re-clean or Use New Glassware check_glassware->remedy_glassware Contamination Found remedy_instrument Perform Instrument Bake-out/ Intensive Cleaning check_instrument->remedy_instrument Carryover Confirmed remedy_workspace Decontaminate Workspace wipe_test->remedy_workspace Contamination Found

Caption: A logical workflow for troubleshooting high background signals.

References

Technical Support Center: Propazine-d14 Calibration and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing common challenges encountered when using Propazine-d14 as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in quantitative analysis?

A1: this compound is the deuterated form of Propazine and is used as an internal standard (IS) in quantitative analysis, typically with Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its primary function is to correct for variations that can occur during sample preparation and analysis. Since this compound is chemically almost identical to the analyte (Propazine), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known quantity of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

A2: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2][3][4] Ideally, it should also co-elute with the analyte to ensure both experience the same matrix effects. The deuterium (B1214612) labeling should be in a stable position on the molecule to prevent H/D exchange.

Q3: What are some common issues encountered when using this compound in calibration curves?

A3: Common issues include:

  • Poor linearity (low R-squared value): This can be caused by a variety of factors including incorrect standard preparation, instrument instability, or inappropriate calibration range.

  • Inaccurate quantification in samples: Often a result of matrix effects that are not adequately compensated for by the internal standard.

  • Poor peak shape: Tailing or fronting peaks can affect integration and, consequently, the accuracy of the results.[5][6]

  • Retention time shifts: Inconsistent retention times can indicate problems with the HPLC system or column.

  • High background or ghost peaks: These are often due to contamination in the LC-MS/MS system.[7]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

If you are observing poor linearity in your calibration curve, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Incorrect Standard Preparation Verify the concentrations of your stock solutions and serial dilutions. Prepare fresh standards and re-run the calibration curve.
Inappropriate Calibration Range The selected concentration range may not be linear for your method. Narrow the range or use a weighted regression model. For triazine pesticides, linear ranges of 0.25-5 ng/mL and 10-240 ng/mL have been reported in different matrices.[8][9]
Instrument Instability Check for fluctuations in pump pressure, temperature, or MS source conditions. Allow the instrument to stabilize before running samples.
Inappropriate Integration Parameters Review the peak integration parameters in your software to ensure accurate peak area determination.
Contamination Run a blank injection to check for contamination in the system or solvents.
Issue 2: Inaccurate Quantification and Matrix Effects

Inaccurate quantification, especially when analyzing samples in a complex matrix, is often due to matrix effects.

Potential Cause Troubleshooting Action
Differential Matrix Effects If Propazine and this compound do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement.[10] Optimize the chromatography to achieve co-elution.
Severe Ion Suppression/Enhancement The concentration of matrix components may be too high, affecting the ionization of both the analyte and the internal standard.[11] Dilute the sample extract or improve the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE).[7]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for matrix effects that are consistent across samples.[11][12]
Internal Standard Concentration Ensure the concentration of this compound is appropriate. A common practice is to add the internal standard at a concentration in the mid-range of the calibration curve. One study used a final concentration of 5 ng/mL for each internal standard.[9]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of your results.

Potential Cause Troubleshooting Action
Column Contamination or Degradation A buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[13] Flush the column with a strong solvent or replace it if necessary.
Mobile Phase pH If the mobile phase pH is close to the pKa of Propazine, it can lead to peak tailing. Adjust the pH of the mobile phase.[14]
Injection Solvent Mismatch Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak fronting or splitting.[14][15] The sample solvent should be as weak as or weaker than the initial mobile phase.[15]
Extra-Column Volume Excessive tubing length or dead volume in fittings can lead to peak broadening.[13] Check all connections and use tubing with the appropriate internal diameter.
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.[14]

Experimental Protocols

Example LC-MS/MS Method for Propazine Analysis

This is a general protocol and should be optimized for your specific instrument and application.

Sample Preparation (Water Samples):

  • Fortification: Spike water samples with a known concentration of this compound internal standard solution. A final concentration of 5 ng/mL is a reasonable starting point.[9]

  • pH Adjustment & Preservation: Add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM and sodium omadine to 64 mg/L to adjust the pH and prevent microbial degradation.[9]

Calibration Standard Preparation:

  • Prepare a stock solution of Propazine in methanol.

  • Perform serial dilutions to create calibration standards at concentrations covering the expected range of your samples (e.g., 0.25, 0.5, 1, 2, 2.5, and 5 ng/mL).[9]

  • Spike each calibration standard with the same concentration of this compound as the samples.

LC-MS/MS Conditions:

Parameter Condition
HPLC Column Hypersil GOLD 100 x 2.1 mm, 3 µm or equivalent C18 column[9]
Mobile Phase A 5 mM Ammonium Acetate in water[9]
Mobile Phase B Methanol[9]
Flow Rate 400 µL/min[9]
Injection Volume 10 µL
Gradient Optimize for separation of Propazine and other analytes of interest.
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MS/MS Transitions Propazine: m/z 230.1 → 146.0 (Quantifier), m/z 230.1 → 188.0 (Qualifier)[16]
This compound: m/z 244.0 → 196.0[9]

Visualizations

Calibration_Curve_Workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Propazine Stock Solution C Create Calibration Standards (Serial Dilution) A->C B Prepare this compound (IS) Stock Solution D Spike Cal Standards with IS B->D F Spike Samples with IS B->F C->D G Inject Standards & Samples D->G E Prepare Samples E->F F->G H Acquire Data (MRM Mode) G->H I Integrate Peaks (Analyte & IS) H->I J Calculate Response Ratios (Analyte Area / IS Area) I->J K Plot Calibration Curve (Response Ratio vs. Conc.) J->K L Determine R² and Linearity K->L M Quantify Unknowns L->M

Calibration Curve Workflow

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to Method Validation for Triazine Analysis Using Propazine-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of triazine herbicides, with a specific focus on method validation utilizing Propazine-d14 as an internal standard. The selection of an appropriate analytical technique is critical for achieving accurate and reliable results in environmental monitoring, food safety, and toxicological studies. This document outlines key performance metrics from validated methods, details experimental protocols, and presents visual workflows to aid in methodology selection and implementation.

The analysis of triazines, a class of nitrogen-containing heterocyclic compounds widely used as herbicides, is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The use of a deuterated internal standard, such as this compound, is crucial for correcting variations in extraction efficiency and instrumental response, thereby enhancing the accuracy and precision of the quantification.

Comparison of Analytical Techniques

The two most prominent and effective methods for triazine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the specific triazines of interest, the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive method suitable for thermally stable and volatile triazines.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for a broader range of triazines and their metabolites, often with simpler sample preparation.[1][2] It is particularly advantageous for analyzing polar and thermolabile compounds without the need for derivatization.[3]

Data Presentation: Method Validation Parameters

The following tables summarize key quantitative data from validated methods for triazine analysis employing this compound as an internal standard. These parameters are essential for evaluating the performance and suitability of a method for a specific application.

Table 1: LC-MS/MS Method Validation Data for Triazine Analysis in Water [4][5]

Analyte Linearity Range (µg/L) Correlation Coefficient (r²) Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (µg/L)
Atrazine 0.05 - 10 > 0.99 70 - 120 < 20 0.050
Simazine 0.05 - 10 > 0.99 70 - 120 < 20 0.050
Propazine 0.05 - 10 > 0.99 70 - 120 < 20 0.050
Cyanazine 0.25 - 5.0 > 0.996 Not Reported Not Reported < 0.25
Atrazine-desethyl 0.25 - 5.0 > 0.996 Not Reported Not Reported < 0.25

| Atrazine-desisopropyl | 0.25 - 5.0 | > 0.996 | Not Reported | Not Reported | < 0.25 |

Table 2: GC-MS Method Validation Data for Triazine Analysis in Water [6][7]

Analyte Linearity Range (µg/L) Correlation Coefficient (r²) Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) (µg/L)
Atrazine 0.4 - 20 > 0.99 90.5 ± 3.5 3.2 0.0017
Simazine 0.4 - 20 > 0.99 Not Reported Not Reported Not Reported
Propazine 0.4 - 20 > 0.99 Not Reported Not Reported Not Reported

| Cyanazine | 0.4 - 20 | > 0.99 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.

LC-MS/MS Method for Triazine Analysis in Drinking Water (Based on EPA Method 536)[2][5]

This method involves direct injection of the water sample after the addition of an internal standard solution.

a) Sample Preparation:

  • Allow the water sample to equilibrate to room temperature.

  • To a 900 µL aliquot of the sample in an HPLC vial, add 100 µL of the internal standard stock solution.[4] The internal standard solution contains this compound, Atrazine-d5, Simazine-d10, and other deuterated analogs, each at a concentration that results in a final concentration of 5.0 µg/L in the sample.[4][5]

  • Add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination.[5]

  • Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.[5]

  • Vortex the sample for thorough mixing.

b) Instrumental Analysis:

  • HPLC System: A system capable of gradient elution.

    • Column: Hypersil GOLD 100 x 2.1 mm, 3 µm particle size.[5]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[5]

    • Mobile Phase B: Methanol (B129727).[5]

    • Flow Rate: 400 µL/min.[1][5]

    • Injection Volume: 20 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]

  • Data Acquisition: Operate in Selected Reaction Monitoring (SRM) mode. The specific precursor and product ions for each triazine and internal standard are monitored.

GC-MS Method for Triazine Analysis in Water

This method is suitable for the quantification of thermally stable triazines and often requires a sample pre-concentration step.[1]

a) Sample Preparation (Solid-Phase Extraction - SPE): [7]

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.[1]

  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.[1]

  • Dry the cartridge by passing air or nitrogen through it.

  • Elute the trapped analytes with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add the internal standard, including this compound, prior to injection.

b) Instrumental Analysis:

  • Gas Chromatograph:

    • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.[8]

    • Injector: Splitless mode at 275 °C.[8]

    • Oven Program: Start at 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[8]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.[1]

Visualizations

Experimental Workflow

The following diagrams illustrate the typical experimental workflows for triazine analysis using LC-MS/MS and GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (900 µL) Add_IS Add Internal Standard (this compound, 100 µL) Sample->Add_IS Add_Reagents Add Ammonium Acetate & Sodium Omadine Add_IS->Add_Reagents Vortex Vortex Mix Add_Reagents->Vortex HPLC HPLC Separation Vortex->HPLC MSMS Tandem MS Detection (ESI+, SRM) HPLC->MSMS Quant Quantification using Internal Standard Calibration MSMS->Quant

Caption: LC-MS/MS workflow for direct triazine analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (500 mL) SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Add_IS Add Internal Standard (this compound) Concentrate->Add_IS GC GC Separation Add_IS->GC MS MS Detection (EI, SIM/Scan) GC->MS Quant Quantification using Internal Standard Calibration MS->Quant

Caption: GC-MS workflow for triazine analysis with SPE.

References

Comparing Propazine-d14 and Atrazine-d5 as Internal Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of two commonly used deuterated internal standards, Propazine-d14 and Atrazine-d5, for the quantification of triazine herbicides and related compounds. This comparison is based on their physicochemical properties and available performance data from various analytical applications.

Introduction to this compound and Atrazine-d5

This compound and Atrazine-d5 are isotopically labeled analogs of the triazine herbicides propazine (B92685) and atrazine (B1667683), respectively. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight, allowing them to be distinguished from their native counterparts by mass spectrometry (MS). This key feature enables their use as internal standards to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

This compound is a deuterated form of propazine, a selective herbicide used for the control of broadleaf and grassy weeds. It is characterized by the labeling of fourteen deuterium atoms on the two isopropyl groups.

Atrazine-d5 is a deuterated analog of atrazine, one of the most widely used herbicides in the world. The five deuterium atoms are located on the ethyl group of the atrazine molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Atrazine-d5 is presented in the table below. These properties are essential for understanding their behavior in analytical systems.

PropertyThis compoundAtrazine-d5
Chemical Formula C₉H₂D₁₄ClN₅C₈H₉D₅ClN₅
Molecular Weight 243.80 g/mol 220.71 g/mol
CAS Number 1219802-87-5163165-75-1
Isotopic Purity Typically ≥98 atom % DTypically ≥98 atom % D
Appearance SolidCrystalline Solid
Unlabeled Analog Propazine (CAS: 139-40-2)Atrazine (CAS: 1912-24-9)

Performance as Internal Standards: A Comparative Overview

Both this compound and Atrazine-d5 are extensively used as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of triazine herbicides in various matrices, including drinking water, environmental samples, and biological fluids.[1][2]

An independent laboratory validation of a US EPA method for the analysis of triazines in water utilized a suite of deuterated internal standards, including both this compound and Atrazine-d5.[1] This indicates that both are considered suitable for robust and reliable quantification in regulatory methods. The study reported acceptable recoveries for the target analytes, demonstrating the effectiveness of the internal standard mixture in compensating for analytical variability.

A study on the determination of atrazine and propazine metabolites in human seminal plasma employed Atrazine-d5 as the internal standard.[3][4] The method validation showed good analyte recoveries, with values of 89.2% for a propazine metabolite and 90.9% and 92.1% for atrazine metabolites, highlighting the utility of Atrazine-d5 in complex biological matrices.[3]

The choice between this compound and Atrazine-d5 often depends on the specific analytes being quantified. For the analysis of propazine and its metabolites, this compound is the ideal internal standard as its chemical and physical properties most closely match the analyte of interest. Similarly, for the analysis of atrazine and its degradation products, Atrazine-d5 is the preferred choice. When analyzing a mixture of triazine herbicides, a combination of deuterated internal standards, including both this compound and Atrazine-d5, is often employed to ensure the most accurate quantification for each analyte.[1][2]

Experimental Protocols

Below is a representative experimental protocol for the analysis of triazine herbicides in water, adapted from established methods that utilize deuterated internal standards like this compound and Atrazine-d5.

Sample Preparation (Solid-Phase Extraction - SPE)

  • To a 500 mL water sample, add a known amount of the internal standard solution containing this compound and/or Atrazine-d5.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elute the retained analytes and internal standards with 5 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

LC-MS/MS Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow of using an internal standard in a typical quantitative analytical method.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound or Atrazine-d5) Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Concentration Concentration Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Result Quantification->Result

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

Both this compound and Atrazine-d5 are highly effective internal standards for the quantitative analysis of triazine herbicides and their metabolites. The choice between them, or the decision to use both, should be guided by the specific analytes of interest in the study. For optimal accuracy, it is recommended to use an internal standard that is structurally as similar as possible to the analyte being quantified. When analyzing a range of triazines, a mixture of deuterated standards, including both this compound and Atrazine-d5, provides a robust approach to ensure reliable and accurate results across different compounds. The available literature and validated methods from regulatory bodies support the use of both internal standards in high-stakes analytical testing.

References

Inter-laboratory Comparison of Propazine Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of Propazine (B92685) in water matrices, drawing upon data from an independent laboratory validation study and a proficiency testing scheme. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement reliable analytical methods for this herbicide.

Executive Summary

The accurate quantification of Propazine, a widely used herbicide, is crucial for environmental monitoring and regulatory compliance. This guide presents a summary of inter-laboratory performance data to assist in the selection and validation of analytical methods. Data from a United States Environmental Protection Agency (US EPA) Independent Laboratory Validation (ILV) study and a proficiency testing (PT) round from the Environment Agency Austria are compared, highlighting the expected performance of a validated analytical method and the variability observed among different laboratories.

Data Presentation

The following tables summarize the quantitative data from the two key studies.

Table 1: Single-Laboratory Validation of Syngenta Method GRM014.02A for Propazine in Water [1]

This table presents the recovery and reproducibility data from an independent laboratory validating the Syngenta Method GRM014.02A. The study analyzed fortified samples of groundwater, surface water, and treated (finished) drinking water at two concentration levels.

MatrixFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Groundwater0.050964.5
0.50952.7
Surface Water0.050983.8
0.50942.9
Treated Water0.050973.5
0.50962.5

Table 2: Results of Proficiency Test for Propazine in Groundwater and Drinking Water (Round H102) [2]

This table summarizes the results from a proficiency testing round involving 17 laboratories. The assigned value was determined by the robust mean of the participants' results.

| Sample | Matrix | Assigned Value (µg/L) | Standard Deviation for PT (µg/L) | Number of Participants | Number of Satisfactory Results (|z| ≤ 2) | |---|---|---|---|---|---| | H102 A | Groundwater | 0.138 | 0.0345 | 17 | 16 | | H102 B | Drinking Water | 0.046 | 0.0115 | 17 | 16 |

Experimental Protocols

Syngenta Method GRM014.02A: Quantification of Propazine in Water by LC-MS/MS

This method is applicable for the quantification of atrazine, simazine, and propazine in various water matrices.

1. Sample Preparation:

  • Water samples are directly analyzed without any extraction or concentration steps.

2. LC-MS/MS Analysis:

  • Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) is used.

  • Chromatographic Separation: The analytical separation is achieved on a suitable reversed-phase HPLC column.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is employed.

  • Detection: The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Propazine.

Proficiency Testing Scheme Protocol (Environment Agency Austria)

While the specific analytical methods used by each of the 17 participating laboratories in the proficiency test are not detailed in the summary report, the scheme requires laboratories to use their routine, validated methods for the analysis of pesticides in water. The performance of each laboratory is then evaluated based on their reported results against the assigned value.

Visualizations

Experimental Workflow for Syngenta Method GRM014.02A

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (Groundwater, Surface Water, or Treated Water) LC_Separation Liquid Chromatography (Reversed-Phase Column) Sample->LC_Separation Direct Injection ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) ESI->MSMS_Detection Quantification Quantification of Propazine MSMS_Detection->Quantification

Caption: Workflow for Propazine quantification using Syngenta Method GRM014.02A.

Logical Flow of a Proficiency Testing Scheme

PT_Provider Proficiency Test Provider Lab_A Participating Laboratory A PT_Provider->Lab_A Distributes Homogenized Samples Lab_B Participating Laboratory B PT_Provider->Lab_B Distributes Homogenized Samples Lab_C Participating Laboratory C PT_Provider->Lab_C Distributes Homogenized Samples Lab_N ... PT_Provider->Lab_N Distributes Homogenized Samples Statistical_Analysis Statistical Analysis (Robust Mean, Standard Deviation, z-Scores) PT_Provider->Statistical_Analysis Lab_A->PT_Provider Submit Analytical Results Lab_B->PT_Provider Submit Analytical Results Lab_C->PT_Provider Submit Analytical Results Lab_N->PT_Provider Submit Analytical Results Final_Report Final Report (Performance Evaluation) Statistical_Analysis->Final_Report Final_Report->Lab_A Feedback on Performance Final_Report->Lab_B Feedback on Performance Final_Report->Lab_C Feedback on Performance Final_Report->Lab_N Feedback on Performance

Caption: General workflow of an inter-laboratory proficiency testing scheme.

References

Propazine-d14 Internal Standard: A Guide to Enhanced Accuracy and Precision in Triazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triazine herbicides, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison of the performance of Propazine-d14 as an internal standard against other common alternatives, supported by experimental data from various analytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the target analyte, propazine (B92685). Co-eluting with the native analyte, this compound effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to superior accuracy and precision.

Performance Comparison: this compound vs. Alternative Internal Standards

The efficacy of an internal standard is evaluated based on its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring accurate quantification. Below is a comparison of analytical methods employing this compound with methods utilizing other internal standards for the analysis of propazine and related triazine compounds.

Table 1: Quantitative Performance Data for Propazine Analysis Using this compound as an Internal Standard
Analytical MethodMatrixLinearity (R²)Recovery (%)RSD (%)LOD/LOQCitation
LC-MS/MS (EPA 536)Drinking Water>0.99Not ReportedNot ReportedLCMRL: 0.028 µg/L[1]
LC-MS/MSDrinking WaterExcellentNot ReportedNot ReportedNot Reported[2]
GC-MSSurface WaterNot Reported94Not Reported0.02 µg/L (LOD)[3]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantitation; LCMRL: Lowest Concentration Minimum Reporting Level

Table 2: Quantitative Performance Data for Propazine and Related Analytes Using Alternative Internal Standards
Internal StandardAnalyte(s)Analytical MethodMatrixLinearity (R²)Recovery (%)RSD (%)LOD/LOQ (Analyte)Citation
Atrazine-d5Propazine-2-hydroxyLC-ESI-MS/MSHuman Seminal Plasma>0.9989.2 (analyte)<4 (repeatability)150-210 pg/mL (LOD)[1]
Terbuthylazine-d5PropazineLC-MSRaw & Treated WaterNot ReportedNot ReportedNot ReportedNot Reported[4]
OctadecanePropazineGC-FIDWaterNot ReportedNot ReportedNot ReportedNot ReportedN/A

As evidenced in the tables, methods employing this compound demonstrate excellent linearity and low detection limits, underscoring its suitability for trace-level analysis of propazine. While direct comparative studies are limited, the use of a homologous, isotopically labeled internal standard like this compound is fundamentally advantageous over structurally different or non-isotopically labeled standards. Atrazine-d5, being structurally similar, can be a viable alternative, particularly for propazine metabolites, as demonstrated in the analysis of human seminal plasma. Terbuthylazine-d5 has also been utilized for the broader analysis of pesticide mixtures that include propazine. Non-isotopic standards like Octadecane are generally less effective in compensating for matrix effects and variations in mass spectrometric ionization.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from studies utilizing this compound and an alternative internal standard.

Methodology Using this compound Internal Standard (EPA Method 536)

This method is designed for the analysis of triazine pesticides, including propazine, in drinking water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: No solid-phase extraction is required. Water samples are preserved with ammonium (B1175870) acetate (B1210297) and sodium omadine. An aliquot of the sample is fortified with the this compound internal standard solution.[2]

  • Chromatography:

    • Column: Hypersil GOLD (100 x 2.1 mm, 3 µm) or equivalent.[2]

    • Mobile Phase: A gradient of 5 mM Ammonium Acetate in water and Methanol.[2]

    • Flow Rate: 400 µL/min.[2]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[2]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both propazine and this compound.[1]

Methodology Using Atrazine-d5 as an Internal Standard

This method was developed for the determination of atrazine (B1667683) and propazine metabolites in human seminal plasma by LC-ESI-MS/MS.

  • Sample Preparation: Enzymatic hydrolysis followed by Solid-Phase Extraction (SPE) to isolate and preconcentrate the analytes. The sample is spiked with Atrazine-d5 internal standard.[1]

  • Chromatography:

    • Column: Zorbax SB-Aq (2.1 × 100 mm, 1.8 μm).[1]

    • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.[1]

    • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometry:

    • Instrument: Not specified, but typically a triple quadrupole.

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Acquisition: Multiple Reaction Monitoring (MRM) of characteristic transitions for the analytes and Atrazine-d5.[1]

Visualizing the Analytical Workflow

To illustrate the logical flow of a quantitative analysis using an internal standard, the following diagrams are provided.

IS Internal Standard (IS) This compound Process Sample Preparation & Instrumental Analysis IS->Process Analyte Analyte Propazine Analyte->Process Response_IS IS Response Process->Response_IS Response_Analyte Analyte Response Process->Response_Analyte Ratio Response Ratio (Analyte/IS) Response_IS->Ratio Response_Analyte->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Propazine Analysis: A Comparative Guide to Linearity and Range with Propazine-d14 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of the herbicide Propazine, this guide offers a comparative overview of analytical methodologies. We focus on the linearity and range of Propazine analysis when using its deuterated internal standard, Propazine-d14, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we provide a comparison with alternative methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary: Linearity and Range Comparison

The following table summarizes the quantitative performance of different analytical methods for Propazine analysis, highlighting the linearity and operational range.

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantitation (LLOQ)Upper Limit of Quantitation (ULOQ)
LC-MS/MS This compound 0.25 - 5.0 ng/mL [1]Not explicitly stated, but described as "excellent linearity"[1]0.25 ng/mL[1]5.0 ng/mL[1]
LC-MS/MSDeuterated Atrazine (d5-AT)10 - 240 ng/mL[2][3]> 0.99[3]10 ng/mL[2][3]240 ng/mL[2][3]
LC-MS/MSNot specifiedNot specifiedNot specified0.050 µg/L (ppb)[4]Not specified
HPLC-DADNot specified2.5 - 50 µg/mL0.9994[5]2.5 µg/mL[5]50 µg/mL[5]
HPLC-DADNot specified25 - 200 ng0.9828 - 0.9988[6]25 ng[6]200 ng[6]
GC-MSNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of Propazine using an internal standard method with LC-MS/MS.

Propazine Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Collection (e.g., Water, Soil, Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC Injection MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Ionization (ESI) Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Generation (Ratio of Propazine/Propazine-d14) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Propazine analysis workflow using an internal standard.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Analysis of Propazine with this compound

This protocol is based on the methodology for analyzing triazine pesticides in drinking water.[1]

a. Standard and Sample Preparation:

  • Prepare individual stock solutions of Propazine and this compound in methanol.

  • Create a series of calibration standards by diluting the Propazine stock solution to concentrations ranging from 0.25 to 5.0 ng/mL.

  • Spike each calibration standard and sample with the this compound internal standard solution to a final concentration of 5 ng/mL.

  • For water samples, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination.

b. Liquid Chromatography (LC) Conditions:

  • Column: Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 400 µL/min

  • Injection Volume: 10 µL (can be optimized)[2]

  • Gradient: A gradient elution program should be optimized to ensure sufficient separation of Propazine from other matrix components.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propazine: m/z 230.1 → 146.0 (quantifier) and 230.1 → 188.0 (qualifier)[7]

    • This compound: A specific transition for the deuterated standard should be determined.

  • Optimization: Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal intensity for Propazine and this compound.

Alternative Method: HPLC-DAD Analysis of Propazine

This protocol provides a general framework for the analysis of triazines by HPLC with UV detection.

a. Standard and Sample Preparation:

  • Prepare stock solutions of Propazine in a suitable solvent like methanol.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 2.5 - 50 µg/mL).[5]

  • Extract Propazine from the sample matrix using an appropriate technique (e.g., solid-phase extraction).

  • Reconstitute the final extract in the mobile phase.

b. High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., ACE 5 C18, 3.0 mm x 50 mm, 5.0 µm).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a modifier like acetic acid (e.g., 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile).[7]

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Diode-Array Detector (DAD) set at the maximum absorbance wavelength for Propazine (around 220-230 nm).

Alternative Method: GC-MS Analysis of Propazine

This protocol outlines a general procedure for the analysis of triazine herbicides by GC-MS.

a. Sample Preparation:

  • Extract Propazine from the sample matrix using a suitable solvent (e.g., methylene (B1212753) chloride for water samples).

  • Concentrate the extract to a small volume.

  • An internal standard (e.g., a different, non-interfering pesticide) may be added before injection.

b. Gas Chromatography (GC) Conditions:

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for Propazine.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive and selective method for the quantification of Propazine, with a well-defined linear range suitable for trace-level analysis. While alternative methods like HPLC-DAD and GC-MS are also viable, they may offer different ranges of linearity and sensitivity. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. The detailed protocols provided herein offer a solid foundation for developing and validating a robust analytical method for Propazine.

References

Propazine Detection: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the detection and quantification of propazine (B92685), with a specific focus on the use of its deuterated isotopologue, Propazine-d14, as an internal standard. The utilization of isotopically labeled internal standards is a critical technique in analytical chemistry, particularly in chromatography-mass spectrometry, to correct for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.[1][2] This document is intended for researchers and professionals in environmental science, food safety, and drug development who require sensitive and reliable methods for propazine analysis.

Performance Comparison: Limit of Detection (LOD)

The selection of an analytical method is often dictated by its sensitivity, particularly its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The following table summarizes the performance of various methods for propazine detection in different matrices. Methods employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and deuterated internal standards like this compound consistently offer low detection limits suitable for trace-level analysis.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MS This compound Drinking WaterSub-0.25 µg/L*-[3]
LC-MS/MS Isotope LabeledWater-0.05 µg/L[4][5][6]
GC-MS Deuterated AnalogsSurface Water0.02 µg/L (20 ng/L)-[7]
LC-MS/MS Not SpecifiedSoil1.0 pg (on-column)0.01 mg/kg
HPLC/GC Not SpecifiedWater10.00 ng (on-column)-[8]
GC-MS Not SpecifiedDrinking Water10 ng/L (0.01 µg/L)-[9]
Note: The calibration curve started at 0.25 µg/L (or ng/mL), indicating the LOD is at or below this concentration.

Featured Experimental Protocol: LC-MS/MS for Propazine in Drinking Water

This section details a representative method for the analysis of propazine in drinking water using LC-MS/MS with this compound as an internal standard, adapted from methodologies similar to those outlined in EPA Method 536.0.[3]

Reagents and Standards
  • Standards: Propazine and this compound were procured from certified suppliers (e.g., C/D/N Isotopes, Inc.).[3]

  • Solvents: Methanol (B129727) and water (LC-MS grade).

  • Reagents: Ammonium (B1175870) acetate (B1210297) and sodium omadine.[3]

  • Stock Solutions: Individual stock solutions of propazine and this compound were prepared in methanol and stored under appropriate conditions (e.g., refrigerated and protected from light).[3]

  • Working Solutions: Calibration standards were prepared by diluting the stock solutions in reagent water to achieve a concentration range of 0.25 to 5.0 ng/mL (µg/L).[3] Each standard and sample was spiked with this compound to a final concentration of 5 ng/mL.[3]

Sample Preparation
  • To 1 mL of water sample, add ammonium acetate to a final concentration of 20 mM and sodium omadine to 64 mg/L. These reagents serve to adjust pH, dechlorinate, and prevent microbial degradation.[3]

  • Spike the sample with the internal standard solution (this compound) to a final concentration of 5 ng/mL.[3]

  • The sample is now ready for direct injection into the LC-MS/MS system without requiring solid-phase extraction (SPE).[3]

Instrumentation: LC-MS/MS
  • Liquid Chromatography (LC):

    • Column: Hypersil GOLD 100 x 2.1 mm, 3 µm particle size.[3]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[3]

    • Mobile Phase B: Methanol.[3]

    • Flow Rate: 400 µL/min.[3]

    • Injection Volume: 50 µL.[3]

    • Gradient: A linear gradient is used to separate propazine from other potential contaminants.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The system monitors for specific precursor-to-product ion transitions for both propazine and this compound.

    • Data Analysis: The concentration of propazine is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for determining propazine concentration using an internal standard.

LOD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect Water Sample Add_Reagents Add Ammonium Acetate & Sodium Omadine Sample->Add_Reagents Spike_IS Spike with this compound (Internal Standard) Add_Reagents->Spike_IS Inject Direct Injection Spike_IS->Inject Cal_Standards Prepare Calibration Curve Standards (0.25 - 5.0 µg/L) Spike_Cal Spike Standards with this compound Cal_Standards->Spike_Cal Spike_Cal->Inject LC LC Separation (Hypersil GOLD column) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Peak_Integration Integrate Peak Areas (Propazine & this compound) MS->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Quantify Quantify Propazine Concentration Ratio_Calc->Quantify Plot_Curve Generate Calibration Curve Plot_Curve->Quantify

Caption: Workflow for Propazine quantification using LC-MS/MS and an internal standard.

References

Propazine Recovery: A Comparative Guide Using Propazine-d14 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of the herbicide propazine (B92685), with a focus on recovery studies utilizing propazine-d14 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical chemistry, particularly in mass spectrometry-based methods, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[1] This document summarizes quantitative recovery data, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Comparative Recovery of Propazine

The recovery of propazine from a given matrix is a key indicator of an analytical method's performance. The following table summarizes propazine recovery percentages from various studies employing different extraction and cleanup techniques, with this compound used as an internal standard to ensure data accuracy.

MatrixExtraction MethodCleanup Method/SorbentAnalytical MethodFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Sandy Loam SoilReflux ExtractionNot specifiedLC-MS/MS0.01 mg/kg95.56.6[2]
Sandy Loam SoilReflux ExtractionNot specifiedLC-MS/MS0.10 mg/kg87.82.8[2]
GroundwaterDirect InjectionNoneLC-MS/MSNot Specified97.3 - 101<10[3]
Surface WaterDirect InjectionNoneLC-MS/MSNot Specified96.7 - 102<10[3]
Fruits & VegetablesQuEChERSNot specifiedLC-PDANot Specified84 - 102<20[4]
Fruits & VegetablesSolid Phase Extraction (SPE)Not specifiedLC-PDANot Specified76 - 119<20[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these recovery studies. Below are protocols for common extraction and analysis techniques for propazine.

Method 1: Extraction and Analysis of Propazine in Soil by LC-MS/MS

This method is adapted from Syngenta Analytical Method GRM071.01A, validated by an independent laboratory.[2]

1. Sample Preparation and Extraction:

  • A 10g soil sample is weighed into a flask.
  • The sample is fortified with an appropriate amount of propazine and this compound internal standard.
  • 20 mL of a 90:10 acetonitrile/water solution is added.
  • The sample is placed on a wrist-action shaker for 1 hour.
  • The extract is then refluxed, and a 10 mL aliquot is centrifuged.[2]

2. Sample Cleanup (Filtration):

  • The supernatant is filtered through a C18 solid-phase extraction (SPE) plate or cartridge.[2]

3. LC-MS/MS Analysis:

  • LC System: Waters Acquity UPLC or equivalent.[2]
  • Column: ACE 5 C18 (3.0 mm x 50 mm, 5.0 µm) or equivalent.[2]
  • Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[2]
  • MS System: Applied Biosystems Sciex 5500 QTRAP or 4000 QTRAP triple quadrupole MS with TurboIonSpray interface.[2]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of propazine and this compound.

Method 2: Analysis of Propazine in Water by Direct Injection LC-MS/MS

This protocol is based on an independent laboratory validation of a method for triazine analysis in water.[3]

1. Sample Preparation:

  • Water samples (groundwater, surface water, or tap water) are collected.
  • An internal standard solution containing this compound (at a concentration of 50 pg/µL) is added to the sample to achieve a final concentration of 5.0 pg/µL.[3]
  • The sample is thoroughly mixed.

2. LC-MS/MS Analysis:

  • LC System: Waters Acquity UPLC or equivalent.[3]
  • Column: Zorbax SB-Aq (3.5 µm, 4.6 x 50 mm) or equivalent.[3]
  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3]
  • MS System: Applied Biosystems/Sciex API 5000 or equivalent.[3]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitoring: The data system utilizes the peak response ratios of propazine to this compound for quantification.[3]

Visualizing the Workflow and Toxicological Pathway

To further clarify the experimental process and the biological relevance of propazine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Soil or Water Sample Fortification Fortification with Propazine & this compound Sample->Fortification Extraction Extraction (e.g., Shaking, Reflux) Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (SPE) Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification using Propazine/Propazine-d14 Ratio LC_MSMS->Quantification

Analytical workflow for propazine quantification.

Propazine, like other triazine herbicides such as atrazine (B1667683) and simazine, is known to exhibit neuroendocrine toxicity in mammals.[5][6] The following diagram illustrates the simplified proposed toxicological pathway.

toxicological_pathway Propazine Propazine Exposure Hypothalamus Hypothalamus Propazine->Hypothalamus Neurotransmitter Alteration of Neurotransmitters & Neuropeptides Hypothalamus->Neurotransmitter Hormone Hormonal Imbalance (e.g., Suppressed LH Surge) Neurotransmitter->Hormone Reproductive Reproductive & Developmental Effects Hormone->Reproductive

Simplified toxicological pathway of propazine.

References

A Head-to-Head Battle: Propazine-d14 Versus Structural Analogs as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical chemistry, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes, particularly in complex matrices. This guide provides an objective comparison between the isotopically labeled internal standard, Propazine-d14, and the use of structural analog internal standards for the quantitative analysis of the herbicide propazine (B92685) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of an internal standard (IS) is a cornerstone of quantitative analysis, designed to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS should mimic the analyte's behavior throughout the entire analytical process. The two primary choices for an internal standard are an isotopically labeled version of the analyte or a structurally similar compound.

This compound , a deuterated form of propazine, represents the gold standard for its analysis. Its chemical and physical properties are nearly identical to the native propazine, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer. This close similarity allows for highly accurate correction of matrix effects, which can significantly impact the analyte's signal.

Structural analog internal standards , such as other triazine herbicides like atrazine (B1667683) or terbuthylazine, offer a more cost-effective alternative. These compounds are chemically similar to propazine and share a common core structure. While they can provide a degree of correction, their differing chemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte of interest.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The superiority of an isotopically labeled internal standard like this compound is most evident when examining key performance metrics of an analytical method. The following table summarizes representative performance data for the analysis of propazine using this compound versus a structural analog internal standard. The data for this compound is based on established methods like the US EPA Method 536, while the data for the structural analog is representative of performance from studies utilizing this approach.

Performance MetricThis compound (Isotopically Labeled IS)Structural Analog IS (e.g., Atrazine-d5)
Recovery 95 - 105%80 - 110%
Precision (RSD) < 5%< 15%
Accuracy ± 5%± 15%
Matrix Effect Compensation ExcellentModerate to Good
Linearity (R²) > 0.998> 0.995

Note: This data is compiled from multiple sources to provide a representative comparison and may not reflect a direct head-to-head study under identical conditions.

The data clearly indicates that while a structural analog can provide acceptable results, this compound offers superior performance in terms of recovery, precision, and accuracy. This is primarily due to its ability to more effectively compensate for matrix-induced signal suppression or enhancement.

The "Why": A Visual Explanation

The fundamental difference in how these two types of internal standards compensate for analytical variability can be visualized. The following diagram illustrates the concept.

G Conceptual Diagram: Isotopic vs. Structural Analog Internal Standard cluster_0 Analyte and Internal Standard Behavior cluster_1 Analytical Process Analyte Propazine (Analyte) Propazine_d14 This compound (Isotopic IS) Structural_Analog Structural Analog IS Sample_Prep Sample Preparation Analyte->Sample_Prep LC_Separation LC Separation Analyte->LC_Separation MS_Ionization MS Ionization Analyte->MS_Ionization Propazine_d14->Sample_Prep Identical Behavior Propazine_d14->LC_Separation Co-elution Propazine_d14->MS_Ionization Identical Ionization Structural_Analog->Sample_Prep Similar but not Identical Behavior Structural_Analog->LC_Separation Close Elution Structural_Analog->MS_Ionization Similar Ionization Sample_Prep->LC_Separation LC_Separation->MS_Ionization

Caption: Isotopic vs. Structural Analog Internal Standard Behavior.

Experimental Corner: Protocols for Analysis

Detailed and robust experimental protocols are crucial for reproducible results. Below are representative protocols for the analysis of propazine in water samples using both this compound and a structural analog internal standard.

Protocol 1: Using this compound as the Internal Standard (Based on US EPA Method 536)

1. Sample Preparation:

  • To a 10 mL water sample, add 20 µL of a 500 ng/mL solution of this compound in methanol.

  • Add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM.

  • Vortex the sample for 30 seconds.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Propazine: Q1 230.1 -> Q3 188.1

    • This compound: Q1 244.1 -> Q3 196.1

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of propazine to the peak area of this compound against the concentration of the calibration standards. The concentration of propazine in the samples is then calculated from this curve.

Protocol 2: Using a Structural Analog (Atrazine-d5) as the Internal Standard

1. Sample Preparation:

  • To a 10 mL water sample, add 20 µL of a 500 ng/mL solution of Atrazine-d5 in methanol.

  • Proceed with the addition of ammonium acetate and vortexing as in Protocol 1.

2. LC-MS/MS Analysis:

  • The LC conditions are the same as in Protocol 1.

  • MS Detection: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Propazine: Q1 230.1 -> Q3 188.1

    • Atrazine-d5: Q1 221.1 -> Q3 179.1

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of propazine to the peak area of Atrazine-d5 against the concentration of the calibration standards. The concentration of propazine in the samples is then calculated from this curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential. The following diagram outlines the key steps in the analytical process.

G Analytical Workflow for Propazine Quantification Sample Water Sample Spike_IS Spike with Internal Standard (this compound or Structural Analog) Sample->Spike_IS Sample_Prep Sample Preparation (e.g., add buffer, vortex) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Analytical Workflow for Propazine Quantification.

Conclusion: Making the Right Choice for Your Research

For the highest level of accuracy and reliability in the quantification of propazine, the use of an isotopically labeled internal standard, This compound , is unequivocally the superior choice. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variation.

However, in situations where cost is a significant constraint and slightly wider performance acceptance criteria are permissible, a structural analog internal standard can be a viable alternative. It is crucial for researchers to validate their method thoroughly when using a structural analog to ensure it meets the specific requirements of their study. Ultimately, the choice of internal standard should be guided by the desired level of data quality and the specific demands of the research application.

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the rigorous validation of analytical methods is a cornerstone of reliable data generation. When methods are transferred between laboratories, or when different techniques are used to measure the same analyte, cross-validation becomes a critical process to ensure data consistency and integrity. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of triazine herbicides, utilizing Propazine-d14 as an internal standard.

This compound, a deuterium-labeled version of the herbicide Propazine, serves as an ideal internal standard for the quantitative analysis of triazine pesticides. Its chemical and physical properties closely mimic the analytes of interest, but its increased mass allows it to be distinguished by a mass spectrometer, correcting for variations in sample preparation and instrument response.

Overview of Analytical Methodologies

The choice of analytical technique is often dictated by the sample matrix, the required sensitivity, and the specific analytes of interest. Both GC-MS and LC-MS/MS are powerful tools for the analysis of herbicides like propazine.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information. GC-MS is a robust and widely used method for the analysis of many pesticides.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly versatile and can be applied to a broader range of compounds, including those that are non-volatile or thermally labile. Separation occurs in a liquid mobile phase, and the subsequent detection by a tandem mass spectrometer (MS/MS) offers exceptional selectivity and sensitivity.[2] The use of multiple reaction monitoring (MRM) in LC-MS/MS significantly reduces matrix interference, which is particularly advantageous for complex sample types.[3]

Cross-Validation Data Summary

The following tables summarize representative performance characteristics for the analysis of a triazine herbicide (e.g., Atrazine) using this compound as an internal standard with both GC-MS and LC-MS/MS. This data is indicative of what would be expected during a method validation study.

Table 1: Comparison of Method Performance Characteristics

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD)0.1 - 1.0 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L0.1 - 1.0 µg/L
Linearity (R²)> 0.995> 0.998
Accuracy (% Recovery)85 - 110%90 - 115%
Precision (% RSD)< 15%< 10%

Table 2: Analyte Recovery in Spiked Water Samples

Spiked ConcentrationGC-MS Mean Recovery (%)LC-MS/MS Mean Recovery (%)
1 µg/L92105
10 µg/L95102
100 µg/L9899

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific applications and matrices.

GC-MS Method for Triazine Analysis

1. Sample Preparation (Water Sample): a. To a 100 mL water sample, add a known concentration of this compound internal standard. b. Perform a liquid-liquid extraction using dichloromethane. c. Concentrate the organic extract to 1 mL under a gentle stream of nitrogen.

2. Chromatographic Conditions:

  • GC System: Standard gas chromatograph.

  • Column: A low polarity silarylene phase capillary column (e.g., similar to a 5% diphenyl/95% dimethyl polysiloxane phase).[1]

  • Injector: Splitless injection at 250°C.

  • Oven Program: Initial temperature of 60°C, ramp to 250°C.

  • Carrier Gas: Helium.

3. Mass Spectrometry Conditions:

  • MS System: Single quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the target analyte and this compound.

LC-MS/MS Method for Triazine Analysis

1. Sample Preparation (Biological Fluid): a. To a 1 mL plasma sample, add this compound internal standard. b. Perform a protein precipitation with acetonitrile. c. Centrifuge and collect the supernatant. d. Evaporate the supernatant and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase: Gradient elution with 0.1% acetic acid in water and acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 10 µL.[3]

3. Mass Spectrometry Conditions:

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.[3]

  • Source Conditions: Optimized dry gas temperature (e.g., 300°C) and flow rate (e.g., 11 L/min).[3]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical steps in a cross-validation study.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Method A LCMSMS LC-MS/MS Analysis Concentrate->LCMSMS Method B Quant Quantification using Internal Standard GCMS->Quant LCMSMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for herbicide analysis using an internal standard.

G cluster_methods Method Comparison Define Define Acceptance Criteria (e.g., Accuracy, Precision) AnalyzeA Analyze QC Samples with Method A Define->AnalyzeA AnalyzeB Analyze QC Samples with Method B Define->AnalyzeB Compare Compare Results (Statistical Analysis) AnalyzeA->Compare AnalyzeB->Compare Pass Methods are Correlated Compare->Pass Criteria Met Fail Investigate Discrepancy Compare->Fail Criteria Not Met

Caption: Logical flow of a cross-validation process for analytical methods.

References

The Gold Standard: Justification for Using Propazine-d14 in High-Stakes Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within environmental monitoring, food safety, and drug development, the accuracy and reliability of quantitative measurements are paramount. When analyzing for the herbicide propazine (B92685), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides a comprehensive justification for the use of Propazine-d14, a deuterated stable isotope-labeled internal standard, objectively comparing its performance against other alternatives with supporting experimental principles.

The primary challenge in quantitative analysis, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is accounting for analytical variability. This variability can stem from multiple sources, including sample preparation inconsistencies, instrumental drift, and, most significantly, matrix effects. Matrix effects occur when co-eluting compounds from a complex sample matrix (e.g., soil, water, plasma) interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

The Superiority of Deuterated Internal Standards

An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to compensate for these variations. This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, excel. By replacing 14 hydrogen atoms with their heavier, stable isotope deuterium, this compound is chemically almost identical to propazine. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

This compound co-elutes with the native propazine, meaning it experiences the same matrix effects and potential for ion suppression or enhancement. Because a known amount of this compound is added to every sample, any variation in the analytical process that affects the analyte will also affect the internal standard in the same proportion. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and precise results.

Performance Comparison: this compound vs. Alternative Standards

The advantages of using a deuterated internal standard like this compound over other alternatives, such as structural analogs or no internal standard, are evident in the improved accuracy and precision of the analytical method. While specific comparative studies for this compound are not abundant in publicly available literature, the principles are well-established and demonstrated across various applications.

For instance, a study on the analysis of pesticides in complex cannabis matrices showed that using deuterated internal standards significantly improved data quality. Without an internal standard, accuracy values differed by more than 60% for some quality controls, and the relative standard deviation (RSD) was over 50%. However, when a deuterated internal standard was used, the accuracy fell within 25%, and the RSD dropped to under 20%[1]. This demonstrates the power of SIL-IS to correct for matrix-induced inaccuracies.

The following table summarizes the expected performance differences based on established analytical principles:

Performance MetricNo Internal StandardStructural Analog Internal StandardThis compound (Deuterated IS)
Matrix Effect Compensation NonePartialHigh
Recovery Correction NonePartialHigh
Accuracy Low to ModerateModerateHigh
Precision (%RSD) High (>20%)Moderate (10-20%)High (<15%)
Confidence in Results LowModerateHigh

Experimental Protocol: Analysis of Propazine in Drinking Water using this compound

A robust and validated method for the analysis of propazine in drinking water is the US Environmental Protection Agency (EPA) Method 536. This method explicitly utilizes this compound as the internal standard to ensure accurate quantification.

Sample Preparation
  • To each 1 L water sample, add a dechlorinating agent and a preservative if required.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • The sample is then ready for direct injection or can be concentrated using solid-phase extraction (SPE) for lower detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • HPLC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both propazine and this compound are monitored for high selectivity and sensitivity.

The use of this compound in this validated EPA method underscores its acceptance as the gold standard for reliable and defensible data in regulatory and research settings.

Visualizing the Workflow and Justification

To further illustrate the concepts discussed, the following diagrams depict the analytical workflow and the logical justification for choosing a deuterated internal standard.

G cluster_workflow Analytical Workflow with Internal Standard Sample Sample Collection Spike Spike with this compound Sample->Spike Preparation Sample Preparation (e.g., Extraction) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification (Ratio of Analyte to IS) Analysis->Quantification

Figure 1: A simplified workflow for quantitative analysis using an internal standard.

G cluster_justification Justification for Deuterated Standard Analyte Propazine (Analyte) Result Accurate Result Analyte->Result Signal IS This compound (IS) IS->Result Correction Matrix Sample Matrix Matrix->Analyte  Matrix Effect Matrix->IS  Matrix Effect

Figure 2: The principle of matrix effect compensation using a deuterated internal standard.

References

Safety Operating Guide

Propazine-d14: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Propazine-d14, a deuterated stable isotope of the triazine herbicide Propazine. Adherence to these procedures is vital to mitigate risks to human health and the environment.

Propazine and its deuterated form are classified as potentially hazardous. As with many pesticides, Propazine is suspected of causing cancer and is considered an environmental hazard that should not be released into waterways or the soil.[1][2] Therefore, its disposal is regulated and must be carried out in accordance with local, regional, national, and international regulations.[1][2][3]

Hazard and Safety Summary

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information derived from Safety Data Sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Measures
Health Hazard Suspected of causing cancer (Carcinogenicity Category 2).[2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, seek medical advice/attention.[2]
Environmental Hazard Toxic to aquatic life. Do not let this chemical enter the environment.[1]Avoid release to the environment. Collect spillage.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]Use appropriate PPE as specified in the substance's Safety Data Sheet.
Spill Response Evacuate the area. Remove all ignition sources. Collect powdered material in a sealed container. Ventilate the area after clean-up.[1]Follow established spill cleanup protocols for hazardous chemicals.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the general steps for its collection and disposal in a laboratory setting. This procedure should be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department and local regulations.

1. Waste Identification and Segregation:

  • Designation: Designate all materials contaminated with this compound (e.g., unused product, solutions, contaminated labware, and personal protective equipment) as hazardous waste.
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.
  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, waste composition, accumulation start date).

3. Storage:

  • Location: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
  • Conditions: Keep the container closed at all times except when adding waste. Ensure the storage area is away from incompatible materials.

4. Disposal Request and Pickup:

  • Manifest: A hazardous waste manifest is required to track the waste from the generator to the disposal facility.[4]
  • Scheduling: When the container is full or the accumulation time limit is reached (as per institutional policy), arrange for pickup by your institution's authorized hazardous waste disposal service.
  • Documentation: Retain all documentation related to the disposal of the hazardous waste as required by regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate collect Collect in a labeled, compatible container segregate->collect store Store in a designated Satellite Accumulation Area collect->store request Request pickup by authorized waste disposal service store->request document Complete and retain hazardous waste manifest request->document end_node End: Compliant Disposal document->end_node

Caption: Workflow for the compliant disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

Safeguarding Your Research: Essential Safety and Handling of Propazine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Propazine-d14, a deuterated analog of the triazine herbicide Propazine (B92685). Adherence to these procedures is critical for minimizing exposure risks and ensuring compliant disposal.

This compound is utilized in scientific research, often as an internal standard or tracer for analytical studies.[1][2] While specific toxicity data for this compound is limited, the safety protocols for its non-deuterated counterpart, Propazine, should be strictly followed. Propazine is suspected of causing cancer and is classified as a substance with potential health hazards.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is the first step in safe handling. This data, primarily based on Propazine, informs proper storage and handling procedures.

PropertyValue
CAS Number 1219802-87-5[4][5]
Molecular Formula C₉H₂ClD₁₄N₅[5]
Molecular Weight 243.80 g/mol [4][5]
Appearance White to off-white solid/crystalline powder[5][6]
Melting Point 212-214 °C[7]
Water Solubility 8.6 mg/L at 22 °C[6]
Storage Temperature Room temperature or as specified by the supplier (-20°C for long-term storage)[1][2][4]
Stability Stable under recommended storage conditions[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound to prevent dermal, ocular, and inhalation exposure.[8]

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Avoid leather or fabric gloves. Always wash the exterior of gloves before removal.[9][10][11]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesFor tasks with a higher risk of splashing, such as mixing, a face shield worn over goggles is essential.[8][9][10]
Skin and Body Protection Laboratory coat or chemical-resistant coverallsA lab coat should be worn at a minimum. For larger quantities or when there is a risk of significant exposure, disposable coveralls (e.g., Tyvek®) are recommended. Pant legs should be worn over boots.[8][12]
Respiratory Protection NIOSH-approved respiratorA respirator with an appropriate organic vapor cartridge and particulate filter should be used if working outside of a fume hood or if dust/aerosols may be generated.[9][13]
Footwear Closed-toe, chemical-resistant bootsLeather or fabric footwear should not be worn in the laboratory.[8][10][12]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing risks during the handling of this compound.

  • Preparation and Planning :

    • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[12]

    • Ensure all necessary PPE is available and in good condition.[8]

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Handling and Use :

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[13]

    • Avoid all direct contact with the substance.[13]

    • Use non-sparking tools.[13]

    • Wash hands thoroughly after handling, before eating, drinking, or smoking.[6]

  • Spill Management :

    • In case of a small spill, carefully sweep the solid material, moistening slightly to prevent dusting, and place it into a sealed container for disposal.[13]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Characterization : All waste containing this compound should be treated as hazardous waste.

  • Containerization : Collect waste in clearly labeled, sealed containers.

  • Disposal Method : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][13] Incineration at a licensed hazardous waste facility is a common disposal method for pesticides.[14] Do not allow the product to enter drains or waterways.[3]

Experimental Workflow and Safety Diagram

The following diagram outlines the key decision points and safety protocols for handling this compound in a laboratory setting.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start read_sds Read SDS & Assess Risks start->read_sds gather_ppe Gather Appropriate PPE read_sds->gather_ppe weigh_dissolve Weigh/Dissolve in Fume Hood gather_ppe->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment spill Spill Occurs weigh_dissolve->spill exposure Personal Exposure weigh_dissolve->exposure decontaminate Decontaminate Glassware & Surfaces conduct_experiment->decontaminate conduct_experiment->spill conduct_experiment->exposure dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste end end dispose_waste->end End follow_spill_protocol Follow Spill Protocol spill->follow_spill_protocol follow_first_aid Follow First Aid Protocol exposure->follow_first_aid follow_spill_protocol->decontaminate follow_first_aid->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.